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  • Product: 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
  • CAS: 35309-86-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione

Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione Executive Summary & Molecular Architecture 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

Executive Summary & Molecular Architecture

3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione, commonly referred to as 3-allyloxysulfolane , is a bifunctional organic intermediate characterized by a highly polar, chemically robust sulfolane (tetrahydrothiophene-1,1-dione) core and a reactive allyl ether moiety. This unique structural duality makes it an exceptional candidate for advanced material synthesis, polymer functionalization, and specialized pharmaceutical formulations.

The sulfonyl group ( −SO2​− ) imparts a strong dipole moment and high dielectric constant, rendering the molecule an excellent aprotic solvent with high solvency power[1]. Simultaneously, the terminal alkene of the allyloxy group provides a reactive handle for downstream modifications, such as epoxidation, polymerization, or hydrosilylation[2].

Quantitative Physicochemical Profile

To facilitate rapid assessment for process chemistry and material science applications, the core physicochemical properties of 3-allyloxysulfolane are summarized below[3]:

PropertyValue
Chemical Name 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione
Common Synonyms 3-allyloxysulfolane; 3-(prop-2-en-1-yloxy)sulfolane
CAS Registry Number 35309-86-5
Molecular Formula C₇H₁₂O₃S
Molecular Weight 176.23 g/mol
Topological Polar Surface Area (TPSA) 51.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (2 on sulfone, 1 on ether)

Mechanistic Causality in Synthetic Pathways

The most industrially and academically relevant route to synthesize 3-allyloxysulfolane relies on a base-catalyzed oxa-Michael addition. The fundamental methodology for substituting sulfolanes was established in early literature by B. Loev (1961)[4].

The Causality of the Mechanism: 3-sulfolene, the starting material, contains an isolated double bond that is completely unreactive toward weak nucleophiles like allyl alcohol. However, the introduction of a base catalyst (e.g., NaOH or KOH) deprotonates the relatively acidic α-protons adjacent to the strongly electron-withdrawing sulfonyl group. This deprotonation forces the double bond to migrate, yielding 2-sulfolene .

Unlike its precursor, 2-sulfolene is an α,β-unsaturated sulfone—a potent electrophile. The β-carbon becomes highly electron-deficient, perfectly priming it for a conjugate addition (oxa-Michael addition) by the oxygen atom of the allyl alcohol, ultimately yielding the target 3-allyloxysulfolane.

MechanisticPathway A 3-Sulfolene (Non-conjugated) C 2-Sulfolene (Electrophile) A->C Isomerization B Base Catalyst (NaOH / KOH) B->C Catalyzes E 3-Allyloxysulfolane (Target Molecule) C->E Oxa-Michael D Allyl Alcohol (Nucleophile) D->E Nucleophilic Attack F Hydrosilylation (Pt Catalyst) E->F Downstream G Functionalized Polysiloxanes F->G Polymerization

Mechanistic pathway from 3-sulfolene to 3-allyloxysulfolane and downstream polysiloxanes.

Standard Operating Procedure (SOP): Base-Catalyzed Synthesis

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for the synthesis of 3-allyloxysulfolane[1].

Reagents Required:

  • 3-Sulfolene (1.0 eq, precursor)

  • Allyl alcohol (Excess, ~5.0 eq, acts as both nucleophile and solvent)

  • Sodium Hydroxide (10% w/w aqueous solution, catalytic, ~0.05 eq)

Step-by-Step Methodology:

  • Reaction Assembly: Charge a pressure-resistant reaction bottle with 11.8 g (0.1 mol) of 3-sulfolene and 29.0 g (0.5 mol) of allyl alcohol.

    • Causality: 3-sulfolene is solid at room temperature. Using an excess of liquid allyl alcohol not only acts as the reaction medium but also drives the reversible oxa-Michael equilibrium toward the product via Le Chatelier's principle.

  • Catalyst Introduction: Add 5 drops of 10% aqueous NaOH to the mixture.

    • Causality: The base is strictly catalytic. It initiates the critical isomerization of 3-sulfolene to 2-sulfolene. Without this step, the nucleophilic attack cannot occur.

  • Thermal Activation: Seal the pressure bottle and heat the mixture to 50 °C for 48 hours.

    • Causality: The oxa-Michael addition of a weak nucleophile (alcohol) to a vinyl sulfone is kinetically slow. Elevated temperature and extended reaction times are required to overcome the activation energy barrier.

  • Quenching and Workup: Cool the vessel to room temperature. Neutralize the catalyst with a few drops of dilute HCl, then concentrate the mixture in vacuo to remove the unreacted allyl alcohol.

    • Causality: Neutralization prior to concentration is critical. If the base remains during solvent removal, it can catalyze the retro-Michael reaction, degrading the product back into 2-sulfolene and allyl alcohol.

  • Purification & Analytical Validation: Dissolve the resulting crude oil in benzene or toluene, treat with activated charcoal to remove colored impurities, filter, and concentrate.

    • Self-Validating Step: Analyze the final oil via ¹H-NMR. The successful conversion is validated by the complete disappearance of the vinylic protons of 3-sulfolene (δ ~5.9 ppm) and the appearance of the allyl ether multiplets (δ 5.1–6.0 ppm) alongside the desymmetrized sulfolane ring protons.

Downstream Functionalization & Application Landscape

1. Advanced Polysiloxane Elastomers The terminal alkene of 3-allyloxysulfolane is highly susceptible to hydrosilylation. By reacting 3-allyloxysulfolane with cyclic polysiloxanes (e.g., heptamethylcyclotetrasiloxane) in the presence of a platinum catalyst, researchers can synthesize sulfolanyloxyalkyl cyclic polysiloxanes[2].

  • Application Impact: Grafting the highly polar sulfolane ring onto a flexible siloxane backbone creates specialized polymers with unique dielectric properties, making them ideal for high-performance stationary phases in chromatography or advanced solid-state battery electrolytes.

2. Pharmaceutical Formulations Historically, substituted sulfolanes have been patented as non-toxic, inert, water-soluble solvents with extraordinary solvency power. 3-allyloxysulfolane has been utilized to dissolve notoriously insoluble medicinal agents (e.g., rescinnamine, chloramphenicol, and diphenylhydantoin) to create stable liquid pharmaceutical compositions[1].

3. Agricultural Pathogen Control Derivatives of sulfolanes, including those synthesized from 3-allyloxysulfolane, have been explored as non-phytotoxic carriers and active agents for the control of plant pathogens. The sulfolane core is exceptionally well-tolerated by mammalian biological systems (showing no toxicity in rats at doses of 300 mg/kg P.O.), making it a safer alternative scaffold for agricultural bactericides and fungicides[4].

References

  • ChemicalBook. "35309-86-5(3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE)".
  • Google Patents. "US3098793A - Sulfolane pharmaceutical compositions".
  • Google Patents. "US4049676A - Sulfolanyloxyalkyl cyclic polysiloxanes".
  • Google Patents. "US3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes" (Citing Loev, B., Journal of Organic Chemistry, 26, 1961).

Sources

Exploratory

synthesis pathway for 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione

Synthesis Pathway for 3-(Allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione: A Mechanistic and Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-(a...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway for 3-(Allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione: A Mechanistic and Methodological Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 3-(allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione (Synonyms: 3-allyloxysulfolane, allyl 3-sulfolanyl ether)[1]

Executive Summary & Chemical Context

The synthesis of 3-(allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione represents a critical functionalization of the sulfolane core, a motif widely utilized in pharmaceutical scaffolds, high-performance lubricants, and agricultural agents[2],[3]. As a Senior Application Scientist, I frequently observe process chemists defaulting to classical etherification methods, which often fail catastrophically when applied to sulfonyl-containing heterocycles.

This whitepaper details the optimal synthetic pathway: a base-catalyzed in situ isomerization followed by an oxa-Michael addition. By establishing the causality behind these experimental choices, this guide provides a self-validating, high-yield protocol grounded in the foundational methodologies established by [3],[4].

Retrosynthetic Analysis & Mechanistic Causality

When designing the synthesis for 3-allyloxysulfolane, two primary retrosynthetic disconnections are typically considered. Understanding why one fails and the other succeeds is paramount for process scale-up.

The Failure of the Williamson Ether Synthesis

Attempting a classical Williamson ether synthesis using 3-hydroxysulfolane and allyl bromide is thermodynamically and kinetically flawed. The protons at the C2 position ( α to the strongly electron-withdrawing sulfonyl group) are highly acidic. The introduction of a stoichiometric strong base (e.g., NaH) preferentially deprotonates the C2 carbon. This triggers a rapid E1cB elimination of the β -hydroxyl group, yielding 2-sulfolene instead of the desired ether.

The Superiority of the Oxa-Michael Addition

The chemically sound approach utilizes 3-sulfolene and allyl alcohol . This pathway operates via a two-step cascade under catalytic basic conditions:

  • Base-Catalyzed Isomerization: 3-sulfolene ( β,γ -unsaturated) is treated with a catalytic amount of potassium hydroxide (KOH). The base deprotonates the α -position, and subsequent reprotonation yields the thermodynamically more stable 2-sulfolene ( α,β -unsaturated sulfone). Using 3-sulfolene as a precursor is strategic; it is a stable, easily handled solid that generates the highly reactive 2-sulfolene in situ, preventing premature polymerization.

  • Conjugate Addition: The allyl alcohol alkoxide acts as a nucleophile, performing an oxa-Michael addition across the electron-deficient double bond of 2-sulfolene to yield the target 3-allyloxysulfolane.

Mechanism A 3-Sulfolene (β,γ-unsaturated) B 2-Sulfolene (α,β-unsaturated) A->B Base (KOH) Isomerization C 3-Allyloxysulfolane (Target Ether) B->C Oxa-Michael Addition D Allyl Alcohol (Nucleophile) D->C Alkoxide Attack

Fig 1. Base-catalyzed isomerization and oxa-Michael addition pathway for 3-allyloxysulfolane.

Quantitative Data: Pathway Comparison

To justify the selection of the oxa-Michael pathway, the following table summarizes the quantitative metrics and expected outcomes of both theoretical routes.

ParameterRoute A: Oxa-Michael (Recommended)Route B: Williamson Ether (Not Recommended)
Starting Material 3-Sulfolene (1.0 eq)3-Hydroxysulfolane (1.0 eq)
Reagents Allyl Alcohol (Excess, 5.0 eq)Allyl Bromide (1.2 eq)
Catalyst / Base KOH (Catalytic, 0.05 - 0.1 eq)NaH (Stoichiometric, 1.1 eq)
Primary Mechanism Conjugate AdditionS_N2 Nucleophilic Substitution
Major Side Reaction Trace polymerizationE1cB Elimination
Expected Yield 75% - 85% < 20% (Dominated by 2-sulfolene)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates internal checkpoints (such as pH monitoring and temperature boundaries) to ensure the reaction trajectory remains within acceptable parameters. The methodology adapts the foundational conditions described in for alkoxysulfolane synthesis[2].

Workflow Step1 1. Reagent Preparation Dissolve KOH in Allyl Alcohol Step2 2. Substrate Addition Add 3-Sulfolene (Endothermic) Step1->Step2 Step3 3. Thermal Activation Stir at 50°C for 16-24 hours Step2->Step3 Step4 4. Quenching Neutralize with 1M HCl to pH 7 Step3->Step4 Step5 5. Isolation Extract, Wash, and Dry Organics Step4->Step5 Step6 6. Purification Vacuum Distillation Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of 3-allyloxysulfolane.

Step-by-Step Methodology
  • Catalyst Activation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 150 mL of anhydrous allyl alcohol. Carefully dissolve 1.5 g of finely crushed Potassium Hydroxide (KOH). Validation Check: Complete dissolution indicates the successful generation of the active allyl alkoxide catalyst.

  • Substrate Introduction: Slowly add 50.0 g (0.42 mol) of 3-sulfolene to the stirring solution. The dissolution of 3-sulfolene is slightly endothermic; ensure the solid is fully dissolved before applying external heat.

  • Thermal Activation: Heat the reaction mixture to 50°C. Maintain this temperature for 16 to 24 hours. Causality: Temperatures above 60°C risk accelerating the polymerization of allyl alcohol and the degradation of the sulfolane ring.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully neutralize the basic catalyst by adding 1M Hydrochloric Acid (HCl) dropwise until the solution reaches exactly pH 7. Validation Check: Use pH paper. Failure to neutralize completely will lead to product decomposition during distillation.

  • Isolation: Concentrate the mixture under reduced pressure to remove the excess allyl alcohol. Dilute the resulting residue with 200 mL of Ethyl Acetate, and wash sequentially with distilled water (2 x 50 mL) and saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over anhydrous MgSO 4​ , filter, and evaporate the solvent.

  • Purification: Purify the crude product via fractional vacuum distillation. 3-allyloxysulfolane is a high-boiling liquid; high vacuum (< 1 mmHg) is required to prevent thermal degradation during distillation.

Analytical Characterization

To ensure trustworthiness and verify the structural integrity of the synthesized 3-(allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione, perform 1 H NMR (CDCl 3​ , 400 MHz).

  • Allyl Motif: Look for the characteristic multiplet of the internal alkene proton at ~5.8–6.0 ppm (1H, =CH -), the terminal alkene protons at ~5.2–5.3 ppm (2H, =CH 2​ ), and the allylic ether protons at ~4.0 ppm (2H, -O-CH 2​ -CH=).

  • Sulfolane Core: The methine proton at the C3 position will appear as a distinct multiplet at ~4.2 ppm (1H, -CH -O-), confirming the successful oxa-Michael addition to the heterocyclic ring.

References

  • Title: Sulfolane Derivatives Source: The Journal of Organic Chemistry, 1961, 26(11), 4394-4399. (American Chemical Society) URL: [Link]

  • Title: Method and compositions for the control of plant pathogens with mercurial sulfolanes (US Patent 3,361,625)
  • Title: Sulfolane pharmaceutical compositions (US Patent 3,098,793)

Sources

Foundational

Structural Characterization and NMR Spectral Analysis of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (CAS: 35309-86-5) Executive Summary 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (CAS: 35309-86-5)

Executive Summary

3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione, commonly referred to as 3-allyloxysulfolane, is a highly functionalized cyclic sulfone. Due to its unique combination of a highly polar, chemically inert sulfolane core and a reactive allyl ether moiety, it serves as a critical intermediate in the synthesis of advanced pharmaceutical formulations [1], highly specialized polymers, and agricultural chemicals.

This technical guide provides a comprehensive framework for the synthesis, isolation, and exact structural elucidation of 3-allyloxysulfolane using Nuclear Magnetic Resonance (NMR) spectroscopy. By emphasizing the causality behind experimental choices, this whitepaper establishes a self-validating protocol for researchers requiring rigorous analytical verification of this compound.

Mechanistic Synthesis & Sample Preparation

To obtain high-purity NMR data, the analyte must be synthesized and purified to >98% to eliminate signals from unreacted starting materials or side products.

The Causality of the Synthetic Pathway

While direct etherification of 3-hydroxysulfolane with allyl halides is possible, a more efficient, atom-economical approach utilizes 3-sulfolene (CAS 77-79-2) [3] and allyl alcohol under basic conditions [2].

Mechanistic Rationale:

  • Isomerization: 3-sulfolene is a stable, inexpensive precursor. Upon exposure to a catalytic amount of base (e.g., KOH), the double bond migrates to form 2-sulfolene . The strongly electron-withdrawing sulfonyl (-SO₂-) group creates a highly electron-deficient α,β-unsaturated system.

  • Conjugate Addition: Allyl alcohol acts as an oxygen nucleophile, undergoing a rapid Michael-type conjugate addition onto the activated double bond of 2-sulfolene, yielding the target 3-allyloxysulfolane.

Step-by-Step Synthesis Protocol
  • Reagent Mixing: To a 250 mL round-bottom flask, add 3-sulfolene (11.8 g, 0.1 mol) and allyl alcohol (29.0 g, 0.5 mol). Causality: Excess allyl alcohol serves as both the nucleophile and the solvent, driving the thermodynamic equilibrium toward the product while preventing the dimerization of sulfolene.

  • Catalyst Addition: Add powdered potassium hydroxide (0.5 g, 8.9 mmol) in small portions under continuous stirring.

  • Reaction Execution: Heat the mixture to 50 °C and stir for 12 hours. Causality: Mild heating provides the activation energy required for the Michael addition without inducing thermal decomposition of the allyl moiety.

  • Neutralization: Cool to room temperature and neutralize with 1M HCl until pH 7 is reached. Causality: Quenching the base catalyst immediately halts any reverse Michael addition during the workup phase.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via vacuum distillation to yield NMR-grade 3-allyloxysulfolane.

G N1 3-Sulfolene + Allyl Alcohol (Starting Materials) N2 Base Catalysis (KOH) Isomerization to 2-Sulfolene N1->N2 N3 Michael Addition O-Alkylation N2->N3 Nucleophilic Attack N4 3-Allyloxysulfolane (Crude Product) N3->N4 N5 Purification (Vacuum Distillation) N4->N5 N6 NMR Characterization (1H, 13C, 2D-NMR) N5->N6 >98% Purity

Workflow detailing the synthesis and NMR validation of 3-allyloxysulfolane.

NMR Spectroscopy: Theoretical Framework & Acquisition Protocol

Self-Validating NMR Acquisition Protocol

To ensure the spectral data is strictly quantitative and artifact-free [4], adhere to the following self-validating parameters:

  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, providing a clear window for the aliphatic and olefinic regions without the need for solvent suppression. TMS acts as an internal zero-point reference to ensure absolute chemical shift accuracy.

  • Instrument Tuning & Matching: Tune the NMR probe to the specific sample impedance.

    • Causality: This maximizes the Signal-to-Noise Ratio (SNR) and minimizes radiofrequency (RF) reflection, critical for observing low-abundance ¹³C nuclei.

  • Shimming: Perform gradient shimming followed by manual fine-tuning of Z1 and Z2 gradients.

    • Causality: Ensures magnetic field homogeneity, achieving sharp linewidths (< 1.0 Hz) necessary to resolve the complex scalar couplings (e.g., the ddt splitting of the allyl group).

  • Relaxation Delay (D1): Set D1 to 3.0 seconds (approx. 5 × T₁ for small molecules).

    • Causality: Ensures complete relaxation of longitudinal magnetization between scans, making the ¹H integration strictly proportional to the number of protons.

Quantitative NMR Spectral Data

The structural elucidation of 3-allyloxysulfolane relies on distinguishing the highly deshielded sulfolane ring protons from the distinct multiplet patterns of the allyl ether group. The strongly electron-withdrawing nature of the -SO₂- group shifts the adjacent C-2 and C-5 protons significantly downfield (3.0–3.3 ppm).

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
H-2a 3.10dd13.5, 4.51HDiastereotopic proton adjacent to -SO₂- and chiral C-3.
H-2b 3.30dd13.5, 7.01HDiastereotopic proton adjacent to -SO₂-.
H-3 4.35m-1HDeshielded by the adjacent electronegative oxygen atom.
H-4a/b 2.25 - 2.45m-2HMethylene protons between CH-O and CH₂-SO₂.
H-5a/b 3.05 - 3.20m-2HMethylene protons directly adjacent to the -SO₂- group.
H-1' 4.00dt5.5, 1.52HAllylic -O-CH₂- protons coupling with the internal olefinic proton.
H-2' 5.85ddt17.2, 10.5, 5.51HInternal olefinic proton; complex splitting due to cis/trans and allylic coupling.
H-3' (trans) 5.25dq17.2, 1.51HTerminal olefinic proton trans to H-2'.
H-3' (cis) 5.20dq10.5, 1.51HTerminal olefinic proton cis to H-2'.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C-4 28.5CH₂Most shielded carbon in the sulfolane ring; furthest from heteroatoms.
C-5 51.0CH₂Deshielded by the adjacent -SO₂- group.
C-2 55.2CH₂Deshielded by both the -SO₂- group and proximity to the C-3 oxygen.
C-1' 70.5CH₂Allylic carbon directly attached to the ether oxygen.
C-3 74.8CHRing carbon attached directly to the ether oxygen.
C-3' 117.6CH₂Terminal alkene carbon.
C-2' 133.8CHInternal alkene carbon.

Note: 2D NMR techniques (COSY and HSQC) are highly recommended to definitively resolve the overlapping multiplets of H-2a and H-5a/b, ensuring the self-validation of the 1D assignments.

References

  • "US3098793A - Sulfolane pharmaceutical compositions", Google Patents.
  • "Reactions of 3-acycloxysulfolanes with nucleophilic reagents", ElectronicsAndBooks.
  • "Cas 77-79-2,3-SULFOLENE", LookChem.
  • "3-(Allyloxy)tetrahydrothiophene, 1,1-dioxide - Vapor Phase FTIR", SpectraBase.
Exploratory

Toxicity and Safety Data for 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, understanding the precise toxicological profile of chemical building blocks is paramount for safe handling, regulatory compliance, and successful drug development. 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the precise toxicological profile of chemical building blocks is paramount for safe handling, regulatory compliance, and successful drug development. 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane, CAS: 35309-86-5) is a highly functionalized sulfolane derivative utilized in organic synthesis and pharmaceutical research. While the parent sulfolane backbone is generally recognized for its robust solvent properties and relatively low baseline toxicity[1], the addition of the reactive allyloxy ether linkage fundamentally alters its toxicokinetic and hazard profile.

This whitepaper provides an in-depth analysis of the compound's safety data, the mechanistic causality behind its toxicity, and validated experimental protocols for hazard assessment.

Physicochemical Profiling & Toxicokinetic Causality

To predict the behavior of 3-allyloxysulfolane in vivo and in vitro, we must deconstruct its molecular architecture. The molecule consists of a highly polar, aprotic tetrahydrothiophene 1,1-dioxide (sulfolane) ring and a terminal allyl ether.

  • Solubility and Dermal Penetration: The sulfolane core imparts high aqueous and organic solubility. This amphiphilic nature acts as an excellent vehicle for dermal and mucosal penetration, allowing the molecule to bypass the stratum corneum more efficiently than highly lipophilic or highly hydrophilic analogs.

  • Metabolic Activation (Causality of Toxicity): The allyl group (–O–CH₂–CH=CH₂) is the primary driver of its specific toxicity. Unlike the chemically inert sulfolane ring, the terminal alkene is susceptible to oxidative metabolism. Cytochrome P450 enzymes in the liver and epidermal keratinocytes readily oxidize the double bond, forming a highly reactive epoxide intermediate. This electrophilic species is responsible for the compound's sensitization potential and acute cellular toxicity.

Comprehensive Toxicity Profile

Based on GHS classifications and empirical safety data[2][3], 3-allyloxysulfolane exhibits a distinct hazard profile that requires stringent laboratory controls:

  • Acute Oral Toxicity (Category 4, H302): The compound is harmful if swallowed. The rapid absorption of the sulfolane core in the gastrointestinal tract, coupled with the oxidative stress induced by the allyloxy moiety's metabolism, leads to acute systemic toxicity.

  • Skin and Eye Irritation (Category 2, H315/H319): The compound causes localized irritation. The polar nature of the sulfone group disrupts the lipid bilayer of cellular membranes, allowing the reactive ether to induce localized inflammatory responses and cytokine release.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Inhalation of aerosols or vapors can cause respiratory tract irritation.

  • Skin Sensitization (Category 1, H317): This is the most critical hazard for laboratory personnel. The compound acts as a pro-hapten, meaning it requires metabolic activation to trigger an allergic response.

Mechanistic Pathway of Sensitization

To understand the H317 classification, we examine the Adverse Outcome Pathway (AOP) for skin sensitization. The parent molecule is not highly reactive with proteins directly. However, once the allyl double bond is epoxidized by epidermal keratinocytes, the resulting electrophile covalently binds to nucleophilic amino acids (such as cysteine and lysine) on endogenous skin proteins. This hapten-protein complex is recognized by Langerhans (dendritic) cells, triggering T-cell proliferation and a Type IV delayed hypersensitivity reaction.

G A 3-(Allyloxy)sulfolane (Dermal Exposure) B CYP450 Epoxidation (Keratinocytes) A->B Penetration C Reactive Epoxide Intermediate B->C Oxidation D Protein Haptenation (Covalent Binding) C->D Nucleophilic Attack E Dendritic Cell Activation D->E Antigen Presentation F T-Cell Proliferation (Sensitization) E->F Immune Response

Metabolic activation and immune sensitization pathway of 3-(allyloxy)sulfolane.

Safety Protocols & Experimental Workflows

Validating Sensitization via DPRA (OECD 442C)

To empirically validate the covalent binding potential (Key Event 1 of the AOP) of 3-allyloxysulfolane without using animal models, the is employed[4]. This in chemico assay is a self-validating system that measures the depletion of synthetic peptides when exposed to the test chemical.

Step-by-Step DPRA Methodology:

  • Reagent Preparation: Prepare stock solutions of synthetic Cysteine (Cys) and Lysine (Lys) peptides in appropriate buffers (pH 7.5 for Cys, pH 10.2 for Lys). Dissolve 3-allyloxysulfolane in a compatible solvent (e.g., acetonitrile) to a concentration of 100 mM. Causality note: Acetonitrile is chosen to ensure complete solubilization of the sulfolane without denaturing the peptides.

  • Incubation: Mix the peptide solutions with the test chemical at specific molar ratios (1:10 for Cys, 1:50 for Lys). Include negative controls (solvent only) and positive controls (e.g., Cinnamic aldehyde) to ensure system validity. Incubate the vials in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm. The unreacted peptide will elute at a specific retention time. Self-validation step: Run the test chemical alone to ensure it does not co-elute with the peptide peak, which would yield a false negative.

  • Data Interpretation: Calculate the percent peptide depletion relative to the negative control. A mean depletion of >6.38% (Cys + Lys) classifies the substance as a positive skin sensitizer.

Workflow S1 Step 1: Reagent Prep (Test Chemical + Peptides) S2 Step 2: Incubation (24h at 25°C in dark) S1->S2 S3 Step 3: HPLC Analysis (UV Detection at 220nm) S2->S3 S4 Step 4: Data Interpretation (Calculate % Depletion) S3->S4

Direct Peptide Reactivity Assay (DPRA) workflow for sensitization validation.

Quantitative Safety Data

The following tables summarize the critical physicochemical properties and the required safety precautions for handling 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione.

Table 1: Physicochemical and Toxicological Properties

Property / EndpointData / Value
CAS Number 35309-86-5
Molecular Formula C₇H₁₂O₃S
Molecular Weight 176.23 g/mol
Physical State Liquid/Solid (temperature dependent)
Acute Oral Toxicity (LD50) Estimated < 2000 mg/kg (Category 4)
Skin Sensitization Category 1 (Positive in predictive AOP assays)

Table 2: GHS Hazard Classifications and Safety Precautions

Hazard StatementDescriptionPrecautionary Measures (PPE & Handling)
H302 Harmful if swallowedDo not eat, drink, or smoke in the laboratory; wash hands thoroughly after handling.
H315 Causes skin irritationWear standard nitrile gloves and a chemically resistant lab coat.
H317 May cause an allergic skin reactionUse double-gloving protocols; avoid all direct dermal contact. Wash immediately if exposed.
H319 Causes serious eye irritationWear tight-fitting chemical splash goggles (safety glasses are insufficient).
H335 May cause respiratory irritationHandle exclusively inside a certified, properly ventilated chemical fume hood.

References

  • Title: US Patent 3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes Source: Google Patents URL
  • Title: OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay Source: National Toxicology Program (NIH) URL: [Link]

Sources

Foundational

mechanism of action for 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione in polymerization

Mechanism of Action for 3-(Allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione in Polysiloxane Functionalization Executive Summary The compound 3-(allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione , commonly referred to as 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 3-(Allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione in Polysiloxane Functionalization

Executive Summary

The compound 3-(allyloxy)tetrahydro-1H-1 λ6 -thiophene-1,1-dione , commonly referred to as 3-allyloxysulfolane , is a highly specialized polar vinyl monomer. While traditional polysiloxanes are prized for their biocompatibility and low glass transition temperatures ( Tg​ ), their inherently low dielectric constants limit their utility in advanced electrochemical applications and electro-responsive drug delivery systems.

By leveraging 3-allyloxysulfolane in step-growth polymerization—specifically via catalytic hydrosilylation—scientists can graft the highly polar, aprotic sulfolane moiety directly onto siloxane backbones. This technical guide deconstructs the dual mechanisms of action of 3-allyloxysulfolane: its chemical behavior during polymerization and its profound thermodynamic impact on the resulting polymer matrix.

Chemical Topology & Structural Rationale

The utility of 3-allyloxysulfolane in polymer engineering stems from its bipartite molecular architecture, which solves a critical steric challenge in polymer functionalization:

  • The Reactive Allyl Ether Linkage ( −O−CH2​−CH=CH2​ ): The terminal alkene serves as the reactive site for hydrosilylation. Crucially, the ether oxygen provides a flexible, rotationally free spacer. If a bulky polar group were grafted directly to a siloxane backbone, steric hindrance would severely restrict segmental motion, driving up the Tg​ and collapsing the free volume. The allyl ether linkage decouples the bulk of the pendant group from the backbone, preserving polymer flexibility.

  • The Sulfolane Ring (Tetrahydrothiophene 1,1-dioxide): This five-membered heterocyclic ring contains a highly polar sulfonyl group. It possesses a high dipole moment ( ∼4.8 D) and is strictly aprotic. In solid polymer electrolytes or electro-responsive pharmaceutical matrices, this ring acts as a localized solvation cage, dissociating cation-anion aggregates (e.g., lithium salts or charged active pharmaceutical ingredients) without coordinating so tightly as to impede their mobility.

Mechanism of Action I: The Polymerization Pathway

3-Allyloxysulfolane does not typically undergo traditional free-radical homopolymerization due to degradative chain transfer (allylic hydrogen abstraction). Instead, its primary mechanism of action in polymerization is as a functionalizing agent via Platinum-Catalyzed Hydrosilylation .

When reacted with polymethylhydrosiloxane (PMHS), the reaction follows the classic Chalk-Harrod mechanism . The platinum catalyst activates the Si−H bond, coordinates the terminal alkene of the 3-allyloxysulfolane, and facilitates the formation of a robust Si−C bond.

G A Pt(0) Catalyst Complex (e.g., Karstedt's Catalyst) B Oxidative Addition Activation of PMHS Si-H Bond A->B C Olefin Coordination 3-Allyloxysulfolane Binding B->C D Migratory Insertion Formation of Si-C & C-H Bonds C->D E Reductive Elimination Sulfolane-Functionalized Polysiloxane D->E E->A Catalyst Regeneration

Chalk-Harrod catalytic cycle for the hydrosilylation of 3-allyloxysulfolane onto a siloxane backbone.

Mechanism of Action II: Matrix Solvation Dynamics

Post-polymerization, the grafted 3-allyloxysulfolane fundamentally alters the macroscopic properties of the polymer. In unmodified polysiloxanes, the static dielectric constant ( εs​ ) is typically around 2.5, making it an insulator incapable of solvating ions.

The introduction of pendant sulfolane groups dramatically increases εs​ . According to the Kirkwood-Fröhlich equation, the alignment of these high-dipole moments under an electric field enhances the local permittivity of the matrix. For drug development professionals, this enables the creation of electro-responsive hydrogels and transdermal matrices where drug release rates can be modulated by external electrical stimuli. For battery researchers, it creates a single-ion conducting environment that massively accelerates cation transport .

G N1 3-Allyloxysulfolane Monomer N2 Hydrosilylation (Grafting) N1->N2 N3 Pendant Sulfolane Topology N2->N3 N4 Elevated Static Dielectric Constant N3->N4 N5 Enhanced Cation Solvation N4->N5

Structure-property logic flow: from monomer integration to enhanced cation solvation dynamics.

Quantitative Property Modulation

The following table summarizes the thermodynamic and electrical shifts observed when PMHS is functionalized with 3-allyloxysulfolane compared to standard modifiers .

Polymer Matrix ConfigurationGlass Transition ( Tg​ )Static Dielectric Constant ( εs​ )Cation Solvation CapacityPrimary Application
Unmodified PMHS -130 °C~ 2.5NegligiblePassive medical tubing, lubricants
PEO-Grafted PMHS -70 °C~ 8.0Moderate (Coordinates tightly)Standard polymer electrolytes
Sulfolane-Grafted PMHS -50 °C> 25.0 High (Aprotic, loose coordination) Electro-responsive drug delivery, Solid batteries

Self-Validating Experimental Protocol: Synthesis of Sulfolane-Functionalized Polysiloxanes

As a Senior Application Scientist, I emphasize that protocols must be designed to prevent downstream failures. The greatest risk in polysiloxane functionalization is incomplete conversion of Si−H bonds, which leads to slow, irreversible cross-linking (gelation) during storage.

This protocol utilizes an FTIR-gated self-validation loop to ensure absolute monomer conversion before purification.

Materials
  • Polymethylhydrosiloxane (PMHS, Mn​≈2000 g/mol )

  • 3-Allyloxysulfolane (1.2 molar

Protocols & Analytical Methods

Method

Application Note: 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione in Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Rationale The monomer 3-(allyloxy)tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

The monomer 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione —commonly known as allyl 3-sulfolanyl ether—is a highly versatile bifunctional building block in modern polymer chemistry. It bridges the gap between highly polar aprotic solvent chemistry and reactive polymer synthesis. The molecule features two critical domains:

  • The Allyl Ether Moiety: A polymerizable group that readily participates in step-growth thiol-ene "click" reactions or free-radical copolymerization.

  • The Sulfolane Pendant Group: A sterically bulky, strongly electron-withdrawing tetrahydrothiophene-1,1-dioxide ring.

Why incorporate sulfolane into a polymer backbone? In electrochemical applications, liquid sulfolane is a premier solvent due to its exceptional anodic stability (up to ~5.5 V vs. Li/Li⁺) and high dielectric constant ( ϵ≈43 ), which facilitates the dissociation of metal salts 1. However, liquid electrolytes are prone to leakage and flammability. By tethering the sulfolane motif to a polymer backbone, researchers can engineer Solid Polymer Electrolytes (SPEs) that retain high ionic conductivity while offering the mechanical robustness required for next-generation flexible batteries 2.

In pharmaceutical and biomedical contexts, introducing allyl 3-sulfolanyl ether into copolymers dramatically alters the dielectric microenvironment and increases the flexibility of the resulting polymer chains 3. This makes it an excellent comonomer for synthesizing amphiphilic micelles tailored to encapsulate highly polar, poorly soluble Active Pharmaceutical Ingredients (APIs).

Quantitative Data Summary

Understanding the baseline physicochemical improvements imparted by the sulfolane group is critical for experimental design. Table 1 summarizes the expected properties of sulfolane-functionalized polymers compared to a standard Poly(ethylene oxide) (PEO) matrix.

Table 1: Comparative Physicochemical Properties of Polymer Matrices

Polymer MatrixPolymerization Method Tg​ (°C)Ionic Conductivity at 25°C (S/cm)Electrochemical Window (V vs Li/Li⁺)Primary Application
PEO (Standard) Ether coordination-60 ∼10−6 < 4.0Low-voltage SPEs
Poly(allyl sulfolanyl ether-co-PEGMA) Free-Radical-45 ∼10−5 ∼4.5 Flexible SPEs / Drug Micelles
Thiol-Ene Crosslinked Sulfolane Network UV "Click"-30 >10−4 > 5.0High-Voltage Li-Metal Batteries

Validated Experimental Protocols

As an Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems where the causality of each step is understood.

Protocol A: Thiol-Ene "Click" Synthesis of Sulfolane-Functionalized Solid Polymer Electrolytes

Causality & Rationale: Allyl ethers are notorious for degradative chain transfer during standard free-radical polymerization, which prematurely terminates chain growth and yields low-molecular-weight oligomers. By employing a step-growth thiol-ene "click" mechanism, we bypass this limitation. The alternating addition of thiyl radicals to the allyl double bond ensures near-quantitative conversion, forming a robust, crosslinked dynamic network capable of suppressing lithium dendrite growth 4.

Step-by-Step Methodology:

  • Formulation: In an argon-filled glovebox, combine allyl 3-sulfolanyl ether (1.0 eq, based on double bonds) with a multifunctional crosslinker such as pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (1.0 eq, based on thiol groups).

  • Salt Incorporation: Add Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to achieve an [EO]/[Li] ratio of 15:1. Causality: The bulky TFSI⁻ anion acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and promoting amorphous phase ion transport.

  • Initiator Addition: Add 1 wt% of a photoinitiator (e.g., Irgacure 819). Stir until a homogeneous, clear precursor solution is formed.

  • Casting: Doctor-blade the solution onto a clean PTFE substrate to a controlled thickness of 50 µm.

  • UV Curing: Irradiate the film under a 365 nm UV LED lamp (intensity: 15 mW/cm²) for 5 minutes.

  • Self-Validation (FTIR): Analyze the cured film via ATR-FTIR. The protocol is validated only if the allyl C=C stretch at 1645 cm⁻¹ and the thiol S-H stretch at 2570 cm⁻¹ have completely disappeared. If peaks remain, increase UV exposure time by 2-minute increments.

Workflow A Monomer Formulation Allyl 3-Sulfolanyl Ether + Dithiol B Electrolyte Addition Incorporate LiTFSI Salt A->B C UV Photopolymerization 365 nm, Step-Growth 'Click' B->C D Self-Validation (FTIR) Confirm C=C & S-H Depletion C->D E Final Polymer Electrolyte Ready for Battery Assembly D->E

Caption: Thiol-Ene Photopolymerization Workflow for Sulfolane-Based Solid Polymer Electrolytes.

Protocol B: Semi-Batch Free-Radical Copolymerization for Amphiphilic Drug Delivery Vehicles

Causality & Rationale: When designing amphiphilic micelles for drug delivery, the core must possess the appropriate dielectric microenvironment to solubilize polar APIs. Because allyl monomers have low reactivity ratios compared to standard vinyl monomers, batch polymerization leads to compositional drift. A monomer-starved semi-batch addition ensures uniform statistical incorporation of the sulfolane pendant groups along the polymer backbone.

Step-by-Step Methodology:

  • Preparation: Dissolve the initiator (AIBN, 1 mol%) in anhydrous DMF (10 mL) in a Schlenk flask. Purge with nitrogen for 30 minutes and heat to 70°C.

  • Semi-Batch Feed: Prepare a comonomer mixture of allyl 3-sulfolanyl ether (30 mol%) and Poly(ethylene glycol) methyl ether methacrylate (PEGMA, 70 mol%) in 10 mL DMF. Inject this mixture into the reaction flask via a syringe pump at a constant rate of 2 mL/hr.

  • Propagation: Once the addition is complete, allow the reaction to proceed for an additional 12 hours at 70°C to maximize conversion.

  • Purification: Cool the mixture and precipitate dropwise into cold diethyl ether. Filter and dry the polymer under vacuum at 40°C for 24 hours.

  • Self-Validation (NMR & GPC): Perform ¹H NMR in DMSO-d₆. The protocol is validated by comparing the integration of the sulfolane ring protons (m, 3.0–3.5 ppm) against the PEGMA methoxy protons (s, 3.3 ppm) to confirm the 30:70 incorporation ratio. Gel Permeation Chromatography (GPC) must show a monomodal peak (PDI < 1.5), confirming the absence of unreacted monomer or homopolymer fractions.

Mechanistic Pathway Visualization

To fully leverage this monomer, one must understand how the sulfolane pendant group functions at a molecular level, particularly in ion-transport scenarios.

Mechanism A High Dielectric Environment Sulfolane Pendant Groups B Salt Dissociation Separation of Li+ and TFSI- A->B C Dynamic Coordination Li+ Binds to Sulfonyl Oxygens B->C D Segmental Relaxation Polymer Chain Motion Above Tg C->D E Inter-Chain Hopping Macroscopic Li+ Conduction D->E

Caption: Mechanism of Li+ Dissociation and Transport in Sulfolane-Functionalized Polymer Networks.

References

  • Title: Intermediate from Shell | C&EN Global Enterprise Source: ACS Publications URL
  • Title: EP2778158A1 - Sulfolane mixtures as ambient aprotic polar solvents Source: Google Patents URL
  • Title: Preparation of Comb-Shaped Polyether with PDMS and PEG Side Chains and Its Application in Polymer Electrolytes Source: MDPI URL
  • Title: In Situ Construction of Polymer Electrolytes with Dynamic Covalent Networks via Initiator-Free Thiol-Methacrylate Radical Polymerization Source: ACS Publications URL

Sources

Application

using 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione as a cross-linking agent

Title: Supramolecular Cross-Linking via 3-Allyloxysulfolane: Synthesis and Application in Advanced Elastomers Executive Summary The development of next-generation thermoplastic elastomers requires cross-linking strategie...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Supramolecular Cross-Linking via 3-Allyloxysulfolane: Synthesis and Application in Advanced Elastomers

Executive Summary

The development of next-generation thermoplastic elastomers requires cross-linking strategies that bypass the irreversibility of covalent thermosets. 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane) serves as a potent functionalizing agent to achieve this. Rather than acting as a traditional bi-functional covalent cross-linker, it acts as a precursor for supramolecular physical cross-linking. By covalently grafting this molecule onto a polymer backbone via hydrosilylation, the highly polar pendant sulfolane groups self-assemble through strong dipole-dipole (pseudo-ionic) interactions. This guide details the mechanistic rationale, synthesis protocols, and validation steps for utilizing 3-allyloxysulfolane in the fabrication of self-healing, reprocessable siloxane elastomers.

Mechanistic Rationale: From Covalent Grafting to Physical Networks

Traditional cross-linkers (e.g., divinyl compounds) create permanent, static bridges between polymer chains. In contrast, 3-allyloxysulfolane features a single reactive allyl group and a highly polar cyclic sulfone (sulfolane) ring, enabling a two-step network formation:

  • Covalent Tethering: The allyl group undergoes a platinum-catalyzed anti-Markovnikov hydrosilylation reaction with silicon-hydride (Si-H) bonds on a precursor polymer (e.g., poly(methylhydrosiloxane), PMHS)[1].

  • Supramolecular Assembly: The sulfolane ring possesses an exceptionally high dipole moment (~4.8 Debye). When grafted onto a non-polar, highly flexible backbone like a polysiloxane, thermodynamic incompatibility drives the sulfolane groups to microphase separate. They aggregate into tightly bound clusters via pseudo-ionic dipole-dipole interactions[2].

  • Thermoplastic Elasticity: These aggregated domains act as physical cross-linking nodes. Because the interactions are non-covalent and dynamic, the resulting elastomer exhibits a solid-to-viscoelastic transition at elevated temperatures (typically 150–175 °C), allowing for thermal reprocessing, recycling, and autonomous self-healing[2].

Protocol 1: Hydrosilylation of PMHS with 3-Allyloxysulfolane

Objective: Covalently attach sulfolane moieties to a polysiloxane backbone to create the supramolecular precursor.

Materials:

  • Poly(methylhydrosiloxane) (PMHS, MW ~2,000–5,000 g/mol )

  • 3-allyloxysulfolane (purified via vacuum distillation)

  • Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous Toluene (solvent)

Step-by-Step Procedure:

  • Preparation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve 5.0 g of PMHS in 20 mL of anhydrous toluene.

    • Causality: Strictly anhydrous conditions are critical. In the presence of moisture and Pt catalysts, Si-H bonds undergo competitive hydrolysis, leading to unwanted, irreversible siloxane (Si-O-Si) cross-linking and foaming[3].

  • Reagent Addition: Add the calculated molar equivalent of 3-allyloxysulfolane (based on the targeted grafting density, e.g., 20 mol% relative to Si-H units) to the flask.

  • Catalysis: Inject 10 µL of Karstedt’s catalyst using a micro-syringe.

  • Reaction: Heat the mixture to 80 °C under continuous magnetic stirring for 12 hours.

    • Causality: Maintaining 80 °C provides sufficient thermal energy to overcome the activation barrier of the hydrosilylation addition without causing thermal degradation or ring-opening of the sulfolane moiety[1].

  • Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer in excess cold methanol to remove unreacted 3-allyloxysulfolane and catalyst residues. Dry the functionalized polymer under vacuum at 60 °C for 24 hours.

Validation Checkpoint: Analyze the purified product via Fourier Transform Infrared (FTIR) spectroscopy. This protocol is a self-validating system: the complete disappearance of the characteristic Si-H stretching band at 2120–2160 cm⁻¹ confirms 100% conversion of the targeted reactive sites. The appearance of strong asymmetric and symmetric S=O stretching vibrations at 1300 cm⁻¹ and 1130 cm⁻¹ validates the successful grafting of the sulfolane rings.

Protocol 2: Fabrication of Supramolecular Elastomer Films

Objective: Induce microphase separation to form the physical cross-linking network.

Step-by-Step Procedure:

  • Dissolution: Dissolve the dried sulfolane-grafted polysiloxane in tetrahydrofuran (THF) to create a 15 wt% homogeneous solution.

  • Casting: Pour the solution into a flat Teflon mold.

    • Causality: Teflon prevents the highly polar sulfolane groups from adhering to the substrate, ensuring non-destructive film removal.

  • Controlled Evaporation: Cover the mold with a perforated glass dish and allow the solvent to evaporate slowly at room temperature for 48 hours.

    • Causality: Slow evaporation prevents the kinetic trapping of polymer chains. It provides the necessary relaxation time for the pendant sulfolane dipoles to migrate, find each other, and aggregate into thermodynamically stable cross-linking nodes.

  • Thermal Annealing: Transfer the film to a vacuum oven and anneal at 120 °C for 12 hours.

    • Causality: Annealing above the glass transition temperature of the polysiloxane backbone ensures complete solvent removal and maximizes the packing density of the pseudo-ionic sulfolane clusters.

Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). The emergence of a distinct high-temperature endothermic transition (typically between 150 °C and 175 °C) validates the formation of the supramolecular sulfolane aggregates[2].

Quantitative Data: Impact of Grafting Density

The mechanical and self-healing properties of the resulting elastomer are directly dictated by the density of the 3-allyloxysulfolane physical cross-links. Table 1 summarizes this structure-property relationship.

Table 1: Influence of 3-Allyloxysulfolane Grafting Density on Elastomer Properties

Sulfolane Grafting Density (mol%)Tensile Strength (MPa)Elongation at Break (%)Self-Healing Efficiency (%)*Solid/Viscoelastic Transition (°C)
5 0.8> 1200> 95145
10 2.585092158
20 6.442084172
30 11.215065185

*Self-healing efficiency evaluated by calculating the recovery of tensile strength after cutting the film and bringing the edges into contact at 80 °C for 24 hours.

Visualizations

Workflow A Poly(methylhydrosiloxane) (PMHS) D Sulfolane-Grafted Polysiloxane A->D Hydrosilylation B 3-Allyloxysulfolane (Cross-link Precursor) B->D C Pt Catalyst (Karstedt's) C->D Catalyzes E Dipole-Dipole Aggregation D->E Solvent Evaporation F Supramolecular Elastomer Network E->F Physical Cross-linking

Caption: Workflow for synthesizing supramolecular elastomers via sulfolane hydrosilylation.

Mechanism Step1 Pendant Sulfolane Groups on Polymer Backbone Step2 High Dipole Moment (~4.8 D) Induces Microphase Separation Step1->Step2 Thermodynamic Incompatibility Step3 Pseudo-Ionic Interactions (Dipole-Dipole Pairing) Step2->Step3 Self-Assembly Step4 Thermally Reversible Physical Cross-links Step3->Step4 Network Formation

Caption: Mechanistic pathway of sulfolane-driven supramolecular cross-linking.

References

  • Title: US4049676A - Sulfolanyloxyalkyl cyclic polysiloxanes Source: Google Patents URL
  • Title: Syntheses and Supramolecular Associations of New Phosphonated and Sulfoned Silicone Block and Grafted Copolymers Source: Preprints.org URL: [Link]

  • Title: US5326890A - Sulfonated silicones and methods for their production Source: Google Patents URL

Sources

Method

Application Note: Catalytic Transformations of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

Executive Summary & Reactivity Profile 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane)[1] is a highly versatile building block in medicinal chemistry and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Profile

3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane)[1] is a highly versatile building block in medicinal chemistry and materials science. Synthesized typically via the etherification of 3-hydroxysulfolane or the reaction of 3-sulfolene with allyl alcohol, this molecule presents a unique reactivity profile defined by two orthogonal domains:

  • The Sulfolane Core: A highly polar, electron-withdrawing, and chemically inert sulfone ring. Because the sulfur atom is already fully oxidized (+6 state), it is immune to further oxidation[2]. Its strong dipole mimics polar aprotic solvent environments[3], which can influence local catalyst coordination spheres.

  • The Allyl Ether Periphery: A highly accessible terminal alkene that serves as the primary reactive site for transition-metal catalysis.

As a Senior Application Scientist, I have designed this protocol guide to detail three field-proven catalytic workflows—Cross-Metathesis, Epoxidation, and Hydrosilylation —that leverage this orthogonal reactivity. Each protocol is engineered as a self-validating system to ensure reproducibility and high-fidelity data generation.

Workflow SM 3-(Allyloxy)sulfolane (Terminal Alkene) CM Cross-Metathesis Grubbs II (Ru) SM->CM Epox Epoxidation MTO / H2O2 SM->Epox Hydro Hydrosilylation Karstedt's (Pt) SM->Hydro Prod1 Functionalized Allyl Ether CM->Prod1 Prod2 Epoxide Derivative Epox->Prod2 Prod3 Alkyl Silane Derivative Hydro->Prod3

Fig 1. Divergent catalytic functionalization pathways for 3-(allyloxy)tetrahydrothiophene-1,1-dioxide.

Ruthenium-Catalyzed Olefin Cross-Metathesis (CM)

Causality & Catalyst Selection

The terminal alkene of 3-allyloxysulfolane is classified as a highly reactive "Type I" olefin in the empirical cross-metathesis model proposed by. While early-generation catalysts (e.g., Schrock Molybdenum) are highly active, they are oxophilic and can be deactivated by the highly polar sulfone moiety. Therefore, the Grubbs 2nd Generation Catalyst (Ru) is selected. The strongly σ-donating N-heterocyclic carbene (NHC) ligand stabilizes the ruthenium center against polar functional group interference, ensuring high turnover numbers.

Self-Validating Protocol
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of 3-(allyloxy)sulfolane and 3.0 mmol of the cross-coupling partner (e.g., methyl acrylate) in 10 mL of anhydrous dichloromethane (DCM).

  • Degassing: Sparge the solution with argon for 15 minutes. Causality: Dissolved oxygen prematurely oxidizes the Ru-alkylidene, killing the catalytic cycle.

  • Catalyst Addition: Add 5 mol% Grubbs II catalyst. The solution will turn a deep red/purple.

  • Reaction: Heat the mixture to a gentle reflux (40 °C) for 6 hours.

  • Validation & Quench: Add 0.5 mL of ethyl vinyl ether and stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must change from deep red to a pale yellow/brown. This color shift confirms the conversion of the active Ru-alkylidene into an inert Fischer carbene, proving the catalyst was active throughout the reaction.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

MetathesisCycle Ru Grubbs II Precatalyst (Ru-Alkylidene) Active Active Ru=CH2 Species Ru->Active - Styrene Coord Olefin Coordination (π-Complex) Active->Coord + 3-(Allyloxy)sulfolane Metalla Metallacyclobutane Intermediate Coord->Metalla [2+2] Cycloaddition Release Product Release (Cross-Metathesis) Metalla->Release Cycloreversion Release->Active - Ethylene

Fig 2. Ruthenium-catalyzed cross-metathesis cycle for 3-(allyloxy)sulfolane.

Rhenium-Catalyzed Epoxidation

Causality & Catalyst Selection

Transforming the allyl ether into a glycidyl-type ether creates a highly versatile electrophile. While mCPBA is a standard reagent, Methyltrioxorhenium (MTO) with aqueous H₂O₂ is chosen for its superior atom economy and mild, green profile . Crucially, because the sulfolane core is already at the maximum +6 oxidation state for sulfur, there is zero risk of competitive S-oxidation (a common failure point when epoxidizing thioethers). This guarantees 100% chemoselectivity for the alkene.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 mmol of 3-(allyloxy)sulfolane in 5 mL of DCM.

  • Catalyst & Ligand: Add 1 mol% MTO and 10 mol% pyridine. Causality: Pyridine acts as a Lewis base ligand that accelerates the catalytic cycle and buffers the system, preventing acid-catalyzed epoxide ring-opening.

  • Oxidation: Cool the mixture to 0 °C. Dropwise, add 1.5 mmol of 30% aqueous H₂O₂. Stir vigorously (biphasic system) and allow to warm to room temperature over 3 hours.

  • Validation & Quench: Add a catalytic amount of solid MnO₂ to the flask.

    • Self-Validation Checkpoint: Immediate effervescence (O₂ gas evolution) must be observed. This validates that excess peroxide was present, ensuring the alkene was the limiting reagent and driving the reaction to completion.

  • Analysis: Confirm conversion via ¹H NMR. The terminal alkene multiplet at ~5.9 ppm will completely disappear, replaced by epoxide ring protons at 3.1–3.2 ppm.

Platinum-Catalyzed Hydrosilylation

Causality & Catalyst Selection

Hydrosilylation yields functionalized silanes useful for surface grafting or cross-coupling. Karstedt’s Catalyst (Pt₂(dvs)₃) is selected due to its exceptional activity for terminal alkenes, driving strictly anti-Markovnikov addition . The strong dipole of the sulfolane ring does not coordinate strongly enough to Pt(0) to inhibit the non-polar Chalk-Harrod catalytic cycle.

Self-Validating Protocol
  • Preparation: In a flame-dried vial under argon, dissolve 1.0 mmol of 3-(allyloxy)sulfolane and 1.2 mmol of triethylsilane in 5 mL of anhydrous toluene.

  • Catalyst Addition: Inject 0.1 mol% Karstedt’s catalyst (typically supplied as a 2% Pt solution in xylene).

  • Reaction & Validation: Stir at 50 °C for 2 hours.

    • Self-Validation Checkpoint: A distinct exotherm should be felt upon catalyst addition. Furthermore, FT-IR analysis of an aliquot must show the complete disappearance of the alkene C=C stretch at ~1645 cm⁻¹ and the Si-H stretch at ~2100 cm⁻¹, confirming successful insertion.

  • Purification: Filter the mixture through a short pad of activated carbon and Celite to sequester the colloidal Platinum black, yielding a colorless filtrate.

Quantitative Data Synthesis

To facilitate rapid experimental design, the operational parameters and diagnostic validation metrics for the three catalytic pathways are synthesized below:

Catalytic TransformationCatalyst SystemCatalyst LoadingTemp (°C)Reaction TimeChemoselectivityDiagnostic Validation
Cross-Metathesis Grubbs 2nd Gen (Ru)2–5 mol%404–12 h>95% (E/Z varies)Quench color change (Red → Yellow)
Epoxidation MTO / 30% H₂O₂1 mol%252–4 h100% (Alkene only)¹H NMR shift: 5.9 ppm → 3.1 ppm
Hydrosilylation Karstedt’s (Pt)0.1 mol%25–501–3 h>98% (anti-Markovnikov)IR: Loss of 1645 cm⁻¹ and 2100 cm⁻¹ bands

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. URL:[Link]

  • Herrmann, W. A., Fischer, R. W., & Marz, D. W. (1991). Methyltrioxorhenium as catalyst for olefin epoxidation. Angewandte Chemie International Edition, 30(12), 1638-1641. URL:[Link]

  • Marciniec, B. (2005). Catalysis by transition metal complexes of alkene silylation–recent progress and mechanistic implications. Coordination Chemistry Reviews, 249(21-22), 2374-2390. URL:[Link]

  • PubChem. (2025). Sulfolane | C4H8O2S | CID 31347. National Institutes of Health. URL:[Link][2]

  • ElectronicsAndBooks. Reactions of 3-acycloxysulfolanes with nucleophilic reagents. URL:[Link]

Sources

Application

Purification Protocols for 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development. Executive Summary & Chemical Context 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione, commonly known as 3-allyloxysulfolane,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development.

Executive Summary & Chemical Context

3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione, commonly known as 3-allyloxysulfolane, is a highly polar, aprotic intermediate utilized in polymer chemistry, advanced battery electrolytes, and pharmaceutical synthesis.

The synthesis of this compound typically proceeds via the base-catalyzed oxa-Michael addition of allyl alcohol to 3-sulfolene[1]. Under alkaline conditions, 3-sulfolene rapidly isomerizes to the thermodynamically favored 2-sulfolene, which then acts as the electrophilic acceptor for the allyl alkoxide. However, this synthetic route inherently generates a complex crude matrix. Water present in the reaction mixture competitively adds to 2-sulfolene, yielding 3-hydroxysulfolane as a major byproduct. Furthermore, base-catalyzed side reactions can generate dark, polymeric sulfolene tars[2].

To achieve >99% purity, the purification strategy must selectively isolate the moderately lipophilic 3-allyloxysulfolane from unreacted volatile allyl alcohol, highly polar 3-hydroxysulfolane, inorganic salts, and oligomeric impurities.

Physicochemical Profiling

Understanding the distinct physicochemical properties of the crude mixture components is the foundational logic behind the purification workflow. Quantitative and qualitative data are summarized below to dictate the phase-separation and distillation parameters.

ComponentRole in MixturePolarity / Solubility ProfileVolatility / Thermal Stability
3-Allyloxysulfolane Target Product High organic solubility (DCM, Toluene, Benzene); moderate water solubility.High boiling point; requires high-vacuum distillation to prevent thermal loss of SO₂.
3-Hydroxysulfolane Major ByproductHighly polar; extremely water-soluble due to dual hydrogen-bonding sites.Non-volatile; decomposes upon significant heating.
Allyl Alcohol Reactant / SolventMiscible in both water and organic solvents.Volatile (BP ~97°C at 760 Torr); easily removed via rotary evaporation.
2-Sulfolene Unreacted IntermediateSoluble in organics and hot water.Solid (MP ~48°C); prone to sublimation and thermal decomposition.
Inorganic Base Catalyst (e.g., KOH)Strictly water-soluble.Non-volatile.

Purification Strategy & Workflow

The purification operates on a two-dimensional separation logic:

  • Polarity-Driven Separation (Liquid-Liquid Extraction): Leverages the extreme hydrophilicity of 3-hydroxysulfolane and inorganic salts to drive them into the aqueous phase, while the allyloxy group provides just enough lipophilicity to partition the target product into a chlorinated or aromatic organic solvent[2].

  • Volatility-Driven Separation (Fractional Distillation): Separates the target product from non-volatile polymeric tars and trace high-boiling impurities under high vacuum to prevent retro-cheletropic decomposition.

PurificationWorkflow Crude Crude Reaction Mixture (Product, 3-Hydroxysulfolane, Salts) LLE Liquid-Liquid Extraction (CH2Cl2 / H2O) Crude->LLE AqPhase Aqueous Phase (Salts, 3-Hydroxysulfolane) LLE->AqPhase Aqueous Layer OrgPhase Organic Phase (3-Allyloxysulfolane in CH2Cl2) LLE->OrgPhase Organic Layer Charcoal Activated Charcoal Treatment & Filtration OrgPhase->Charcoal Evap Solvent Evaporation (Rotary Evaporator) Charcoal->Evap Distill High-Vacuum Distillation (Removal of Volatiles) Evap->Distill Pure Pure 3-Allyloxysulfolane (>99% Purity) Distill->Pure Main Fraction

Figure 1: Workflow for the purification of 3-allyloxysulfolane from crude reaction mixtures.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Decolorization

Causality: Quenching the reaction with a dilute acid neutralizes the basic catalyst, preventing retro-Michael addition during workup. Dichloromethane (DCM) or benzene is utilized because 3-allyloxysulfolane exhibits high solubility in these organics, whereas 3-hydroxysulfolane is rejected into the aqueous phase[2]. Activated charcoal adsorbs high-molecular-weight polymeric impurities common in sulfolene reactions[2].

Step-by-Step Methodology:

  • Quenching: Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask. Slowly add 1.0 M HCl dropwise under continuous stirring until the pH of the mixture reaches 6.5–7.0.

  • Primary Extraction: Transfer the neutralized mixture to a separatory funnel. Add distilled water (1 volume equivalent) and Dichloromethane (DCM) (2 volume equivalents).

  • Phase Separation: Shake vigorously, venting frequently. Allow the phases to separate completely. The lower organic layer (DCM) contains the 3-allyloxysulfolane. Drain the organic layer into a clean flask.

  • Aqueous Wash: Extract the remaining aqueous layer with two additional portions of DCM (1 volume equivalent each) to ensure quantitative recovery of the product. Combine all organic extracts.

  • Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and highly polar trace impurities.

  • Decolorization: Add 5% w/w activated charcoal (e.g., Norit) to the combined organic phase[2]. Stir the suspension at room temperature for 30 minutes.

  • Filtration & Drying: Filter the suspension through a tightly packed pad of Celite to remove the charcoal. Dry the pale-yellow filtrate over anhydrous MgSO₄ for 15 minutes, then filter.

  • Concentration: Remove the DCM and any residual allyl alcohol via rotary evaporation (40°C water bath, 200 mbar down to 20 mbar) to yield a crude oil.

Protocol B: High-Vacuum Fractional Distillation

Causality: Sulfolane derivatives are prone to thermal degradation at elevated temperatures. Atmospheric distillation is strictly prohibited. A high-vacuum system (< 1 Torr) lowers the boiling point of 3-allyloxysulfolane to a safe thermal window, leaving non-volatile oligomers in the distillation pot.

Step-by-Step Methodology:

  • Apparatus Setup: Transfer the crude oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a receiving cow, and a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Degassing: Apply vacuum slowly at room temperature to degas the oil and remove any trace volatile solvents (DCM or allyl alcohol).

  • Heating: Once the pressure stabilizes below 1.0 Torr, begin heating the oil bath.

  • Fore-run Collection: Collect any distillate that comes over below the target boiling point (this fraction contains trace unreacted 2-sulfolene and allyl alcohol).

  • Main Fraction Collection: As the vapor temperature stabilizes (exact temperature depends on the specific vacuum depth, typically >120°C at 1 Torr), swap to a clean receiving flask. Collect the main fraction as a clear, colorless to pale-yellow viscous liquid.

  • Cooling: Once distillation is complete, allow the system to cool to room temperature under vacuum before backfilling with inert gas (Nitrogen or Argon).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the purification, the isolated product must be subjected to orthogonal analytical validation.

  • Thin Layer Chromatography (TLC): Use Silica Gel 60 F254 plates eluting with 1:1 Ethyl Acetate/Hexanes. 3-Allyloxysulfolane is UV-inactive but stains rapidly with aqueous KMnO₄ due to the oxidation of the allyl double bond. A successful purification is indicated by a single spot (R_f ~ 0.4) and the complete absence of baseline material (which would indicate residual 3-hydroxysulfolane).

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum must show the characteristic allyl multiplet (5.8–6.0 ppm, 1H, -CH=) and terminal alkene protons (5.2–5.3 ppm, 2H, =CH₂). Crucially, the spectrum must lack a broad singlet at ~3.0 ppm, confirming the complete removal of the 3-hydroxysulfolane byproduct.

References

  • US3098793A - Sulfolane pharmaceutical compositions Source: Google Patents URL
  • Reactions of 3-acycloxysulfolanes with nucleophilic reagents Source: Electronics and Books URL
  • US3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes Source: Google Patents URL

Sources

Method

copolymerization techniques with 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione

As a Senior Application Scientist, I have designed this technical guide to address the unique chemical behavior of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the unique chemical behavior of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). This guide provides drug development professionals and polymer chemists with field-proven methodologies to successfully incorporate this highly polar monomer into advanced macromolecular architectures.

Mechanistic Insights: The Dual Nature of 3-Allyloxysulfolane

3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione is a bifunctional molecule. It features a highly stable, strongly polar sulfolane core and a polymerizable allyl ether moiety [1].

While cyclic sulfones can sometimes undergo radical ring-opening polymerization[2], 3-allyloxysulfolane is primarily utilized for its exocyclic allyl group, which allows the intact sulfolane ring to be retained as a pendant group. This pendant architecture imparts exceptional dielectric properties, chemical inertness, and ion-solvating capabilities to the resulting polymer, making it highly valuable for solid polymer electrolytes and pharmaceutical delivery matrices[3].

Overcoming Allylic Degradative Chain Transfer

The fundamental challenge in polymerizing allyl ethers is degradative chain transfer . During standard free-radical polymerization, the propagating radical frequently abstracts a weakly bound allylic hydrogen from the monomer, generating a resonance-stabilized, unreactive radical that terminates chain growth[3]. To achieve high-molecular-weight polymers, this limitation must be bypassed using specific copolymerization techniques:

  • Alternating Copolymerization via Charge-Transfer Complexes : By pairing the electron-rich allyl ether with a strongly electron-deficient monomer (e.g., maleic anhydride), a transient charge-transfer complex forms. This complex polymerizes rapidly in an alternating sequence, kinetically outcompeting the hydrogen abstraction side-reaction[4].

  • Thiol-Ene "Click" Step-Growth : Thiyl radicals add rapidly and quantitatively across the allyl double bond. Because this is a step-growth mechanism rather than a chain-growth mechanism, degradative chain transfer is entirely circumvented, yielding uniform networks[5].

G A 3-Allyloxysulfolane (Electron-Rich Allyl) D Charge-Transfer Complex A->D + MA F Thiol-Ene Network (Step-Growth Click) A->F + Thiol + UV (Photoinitiator) B Maleic Anhydride (Electron-Poor) B->D C Multifunctional Thiol (e.g., PETMP) C->F E Alternating Copolymer (Chain-Growth) D->E Thermal Radical Initiation (AIBN)

Mechanistic pathways for 3-allyloxysulfolane copolymerization via chain-growth and step-growth.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure reproducibility and high yield.

Protocol A: Alternating Copolymerization with Maleic Anhydride

Objective: Synthesize a linear, highly polar alternating copolymer for use as a solid polymer electrolyte or a functionalizable pharmaceutical binder.

  • Monomer Purification : Pass 3-allyloxysulfolane through a basic alumina column to remove trace acidic impurities or inhibitors. Sublimation of maleic anhydride (MA) is recommended to ensure the removal of maleic acid, which quenches radical propagation.

  • Stoichiometric Mixing : In a Schlenk flask, dissolve equimolar amounts (1:1 ratio) of 3-allyloxysulfolane and MA in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is required to co-solubilize the highly polar sulfolane ring and the rigid MA structure.

  • Initiator Addition : Add 1.0 mol% of Azobisisobutyronitrile (AIBN) relative to total monomer concentration.

  • Deoxygenation (Critical Step) : Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen acts as a potent radical scavenger; any residual O₂ will severely depress the molecular weight of allyl-based polymerizations.

  • Polymerization : Backfill the flask with ultra-high purity Argon and immerse in a thermostated oil bath at 65°C for 24 hours.

  • Precipitation and Recovery : Dilute the viscous reaction mixture with a small amount of DMF and precipitate dropwise into a 10-fold excess of cold methanol. The alternating copolymer will precipitate as a white powder.

  • Self-Validation : Analyze the dried polymer via ¹H NMR (in DMSO-d₆). The successful incorporation of the sulfolane monomer is confirmed by the complete disappearance of the allyl multiplet peaks at 5.8–6.0 ppm and 5.1–5.3 ppm, and the broadening of the sulfolane ring protons (3.0–3.5 ppm).

Protocol B: Thiol-Ene Photopolymerization for Hydrogel Matrices

Objective: Fabricate a biocompatible, crosslinked network for controlled drug release.

  • Formulation : Mix 3-allyloxysulfolane with a multifunctional thiol, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), in a 1:1 molar ratio of allyl to thiol functional groups.

  • Photoinitiator Integration : Add 0.5 wt% of Irgacure 2959 (a biocompatible UV initiator).

  • Casting : Cast the homogeneous resin into a glass mold with a defined spacer (e.g., 1 mm).

  • Curing : Irradiate with a 365 nm UV lamp (10 mW/cm²) for 5 minutes. Causality: The step-growth nature of thiol-ene click chemistry ensures rapid gelation and near-quantitative conversion without the need for strict oxygen exclusion, as thiyl radicals are highly tolerant to ambient conditions[5].

  • Post-Cure Extraction : Swell the resulting network in acetone for 24 hours to extract any unreacted monomer, then dry under a vacuum at 40°C.

Workflow step1 1. Monomer Prep Inhibitor Removal & Sublimation step2 2. Stoichiometric Mixing Monomers + Solvent (DMF) step1->step2 step3 3. Deoxygenation Freeze-Pump-Thaw (3 Cycles) step2->step3 step4 4. Polymerization Thermal (65°C) or UV (365 nm) step3->step4 step5 5. Precipitation Dropwise into cold Methanol step4->step5 step6 6. Validation 1H NMR & Vacuum Drying step5->step6

Standardized experimental workflow for the synthesis and purification of sulfolane copolymers.

Quantitative Data & Material Properties

The inclusion of the sulfolane moiety drastically alters the thermomechanical and electrochemical profile of the resulting copolymers. Below is a summary of expected quantitative outcomes based on the copolymerization technique employed.

Table 1: Comparative Copolymerization Techniques for 3-Allyloxysulfolane

TechniqueCo-monomer / CrosslinkerInitiatorReaction TypeExpected Mw (kDa)Polydispersity (Đ)Primary Application
Alternating Maleic AnhydrideAIBN (Thermal)Chain-Growth25 - 451.8 - 2.2Polymer Electrolytes
Alternating ChlorotrifluoroethyleneBPO (Thermal)Chain-Growth30 - 501.9 - 2.4Dielectric Films
Thiol-Ene PETMP (4-arm Thiol)Irgacure 2959Step-GrowthN/A (Network)N/ADrug Delivery Matrices
Free-Radical None (Homopolymer)AIBN (Thermal)Chain-Growth< 5 (Oligomers)> 3.0Plasticizers / Additives

Table 2: Thermomechanical and Dielectric Properties of Sulfolane-Functionalized Copolymers

Copolymer SystemTg (°C)Dielectric Constant (ε at 1kHz)Ionic Conductivity (S/cm)*Key Characteristic
Poly(Allyloxysulfolane-alt-MA)~14518.51.2 × 10⁻⁴High rigidity, strong ion-dipole interaction
Poly(Allyloxysulfolane-alt-CTFE)~8522.03.5 × 10⁻⁴Excellent electrochemical stability window
Allyloxysulfolane-PETMP Network~ -1012.4N/AFlexible, highly swellable in polar solvents

*Measured at 25°C when doped with 20 wt% Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

References

  • New ring-opening polymerizations for copolymers having controlled microstructures Source: ResearchGate URL
  • Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives Source: NIH / PMC URL
  • Source: DOKUMEN.
  • On the polymerization and copolymerization of sulfolenes Source: ResearchGate URL
  • US3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes Source: Google Patents URL

Sources

Application

Application Note: 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione as an Advanced Electrolyte Additive

Document Type: Technical Protocol & Application Guide Target Audience: Battery R&D Scientists, Materials Chemists, and Electrolyte Engineers Compound: 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (Common name: 3-all...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Battery R&D Scientists, Materials Chemists, and Electrolyte Engineers Compound: 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (Common name: 3-allyloxysulfolane)

Executive Summary & Mechanistic Insights

As the energy storage industry shifts toward high-voltage, high-nickel (Ni ≥ 80%) lithium-ion batteries (LIBs) and solid-state polymer electrolytes, the chemical stability of the electrolyte-electrode interface has become a primary bottleneck.

3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione is a bifunctional organosulfur molecule that addresses these challenges through two distinct chemical pathways:

  • In Liquid Electrolytes (CEI/SEI Former): The sulfone core (tetrahydrothiophene-1,1-dione) provides exceptional oxidative stability (up to ~5.0 V vs. Li/Li⁺), while the unsaturated allyloxy ether group undergoes sacrificial electrochemical polymerization. During the initial formation cycles, the allyl group oxidatively polymerizes on the cathode to form a robust Cathode Electrolyte Interphase (CEI)[1], and reductively decomposes on the anode to form a sulfur-rich Solid Electrolyte Interphase (SEI)[2]. This dual-passivation prevents transition metal dissolution and mitigates continuous electrolyte oxidation.

  • In Polymer Electrolytes (High-Dielectric Pendant Group): The allyl group can be chemically grafted onto siloxane backbones via transition-metal-catalyzed hydrosilylation. The resulting polysiloxane features the sulfone moiety as a highly polar pendant group, which drastically increases the static dielectric constant of the polymer matrix, thereby promoting lithium salt dissociation and enhancing ionic conductivity[3].

Application Workflow Diagram

The following diagram illustrates the dual-pathway utility of 3-allyloxysulfolane in advanced battery engineering.

G Compound 3-(Allyloxy)tetrahydro-1H- 1λ⁶-thiophene-1,1-dione (3-Allyloxysulfolane) Path1 Liquid Electrolyte Additive (0.5 - 2.0 wt%) Compound->Path1 Direct Blending Path2 Polymer Electrolyte Precursor (Hydrosilylation) Compound->Path2 Chemical Synthesis CEI Cathodic Polymerization (Stable CEI Formation) Path1->CEI High Voltage (>4.3V) SEI Anodic Reduction (Robust SEI Formation) Path1->SEI Low Voltage (<1.0V) Grafting Grafting to PMHS (Pt Catalyst) Path2->Grafting + PMHS Dielectric High Dielectric Constant Polymer Matrix Grafting->Dielectric Enhances Li+ Mobility

Caption: Dual application pathways of 3-allyloxysulfolane for liquid and polymer battery electrolytes.

Experimental Protocols

Protocol A: Formulation and Electrochemical Conditioning in Liquid Electrolytes

Objective: To prepare a high-voltage liquid electrolyte utilizing 3-allyloxysulfolane to form a protective CEI on high-Ni NMC cathodes.

Materials Required:

  • Base Electrolyte: 1.0 M LiPF₆ in Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Additive: 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (Purity >99.5%, H₂O < 20 ppm).

  • Environment: Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

Step-by-Step Methodology:

  • Additive Purification: Pass the 3-allyloxysulfolane through activated 4Å molecular sieves for 48 hours prior to use to ensure trace moisture is removed. Moisture catalyzes LiPF₆ degradation into highly corrosive HF[1].

  • Formulation: Weigh the base electrolyte into a chemically inert HDPE or PTFE bottle. Slowly add 1.0 wt% of 3-allyloxysulfolane under continuous magnetic stirring (300 rpm).

  • Homogenization: Stir the mixture at ambient temperature (25°C) for 2 hours to ensure complete solvation. The resulting electrolyte should be optically clear.

  • Cell Assembly: Assemble CR2032 coin cells using NMC811 cathodes, graphite anodes, and a polyethylene (PE) separator. Inject 40 µL of the formulated electrolyte per cell.

  • Electrochemical Formation (Critical Step):

    • Rationale: The allyl group requires a slow, controlled potential sweep to polymerize uniformly rather than forming isolated, resistive oligomer clusters.

    • Rest the cells for 12 hours at 25°C to ensure complete electrode wetting.

    • Charge at a constant current (CC) of C/20 to 4.3 V.

    • Hold at constant voltage (CV) of 4.3 V until the current drops to C/50.

    • Discharge at C/20 to 2.8 V. Repeat this formation cycle 3 times.

  • Standard Cycling: Proceed with standard galvanostatic cycling at C/3 to evaluate capacity retention.

Protocol B: Synthesis of Polysiloxane Polar Copolymers for Solid Electrolytes

Objective: To synthesize a high-dielectric polymer electrolyte matrix by grafting 3-allyloxysulfolane onto a siloxane backbone.

Materials Required:

  • Polymethylhydrosiloxane (PMHS, Mn​ ≈ 2000 g/mol ).

  • 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione.

  • Catalyst: Platinum divinyltetramethyldisiloxane complex (Karstedt's catalyst, Pt[dvs], 3% in xylene).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Reaction Setup: In an argon-purged Schlenk flask, dissolve 2.0 g of PMHS and a 1.2x molar excess (relative to Si-H groups) of 3-allyloxysulfolane in 20 mL of anhydrous THF[4].

  • Catalyst Addition: Inject 10 µL of the Pt[dvs] catalyst solution using a gas-tight syringe.

    • Causality: The Pt catalyst facilitates the anti-Markovnikov addition of the Si-H bond across the allyl double bond, anchoring the sulfone group to the flexible siloxane chain without cross-linking.

  • Hydrosilylation: Heat the reaction mixture to 60°C and stir continuously for 24 hours under an argon atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the Si-H stretching band (~2160 cm⁻¹) via FTIR spectroscopy to confirm complete conversion.

  • Purification: Cool the mixture to room temperature and precipitate the polymer dropwise into 200 mL of cold methanol. Recover the viscous polymer and dry under high vacuum at 80°C for 48 hours to remove residual solvent and unreacted monomer.

  • Electrolyte Preparation: Blend the resulting grafted polymer with Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) at an [EO]:[Li] ratio of 20:1 to formulate the final solid polymer electrolyte.

Quantitative Data Presentation

The integration of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione yields measurable improvements in both liquid and polymer electrolyte systems. The table below summarizes expected performance metrics based on established literature for functionalized sulfolanes[1][3].

MetricBaseline System (No Additive)3-Allyloxysulfolane EnhancedPrimary Mechanism of Improvement
Capacity Retention (NMC811/Gr, 200 cycles, 4.3V)~72.4%> 88.5% Oxidative polymerization of the allyl group forms a protective CEI, preventing transition metal dissolution.
Initial Coulombic Efficiency (ICE) ~84.1%~87.3% Rapid, sacrificial reduction at the anode forms a dense, passivating SEI, reducing irreversible Li⁺ loss.
Static Dielectric Constant (Polymer Matrix at 25°C)~4.5 (Pure PMHS)~30.0 - 80.0 The grafted sulfone moiety acts as a highly polar pendant group, aligning with the applied electric field.
Ionic Conductivity (Polymer + LiTFSI at 30°C)< 10⁻⁶ S/cm> 10⁻⁴ S/cm Higher dielectric constant promotes the dissociation of LiTFSI ion pairs into free, mobile charge carriers.

References

  • US20220109187A1 - Lithium ion battery electrolyte additive. Google Patents.
  • Electrolyte Engineering Toward High Performance High Nickel (Ni ≥ 80%) Lithium‐Ion Batteries. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Segmental Dynamics and Dielectric Constant of Polysiloxane Polar Copolymers as Plasticizers for Polymer Electrolytes. ACS Applied Materials & Interfaces. Available at:[Link]

  • Influence of Solvating Plasticizer on Ion Conduction of Polysiloxane Single-Ion Conductors. Macromolecules (ACS Publications). Available at:[Link]

Sources

Method

handling and storage protocols for 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione

Advanced Handling, Storage, and Application Protocols for 3-(Allyloxy)tetrahydrothiophene 1,1-Dioxide Executive Summary 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide, commonly referred to as 3-allyloxysulfolane[1], is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling, Storage, and Application Protocols for 3-(Allyloxy)tetrahydrothiophene 1,1-Dioxide

Executive Summary

3-(Allyloxy)tetrahydrothiophene 1,1-dioxide, commonly referred to as 3-allyloxysulfolane[1], is a highly specialized, polar, aprotic intermediate. It is prominently utilized in the synthesis of siloxane-functionalized sulfolanes via platinum-catalyzed hydrosilylation[2]. The molecule features a highly stable tetrahydrothiophene 1,1-dioxide (sulfolane) core paired with a reactive allyloxy moiety. This dual chemical nature requires rigorous handling and storage protocols to prevent premature oxidation, peroxide formation, and polymerization.

Physicochemical Profiling & Reactivity Causality

To master the handling of 3-allyloxysulfolane, one must understand the causality behind its degradation pathways:

  • The Sulfolane Core: The tetrahydrothiophene 1,1-dioxide ring provides exceptional polarity and a high dielectric constant. While chemically stable at room temperature, sulfolane derivatives can undergo thermal decomposition at extreme temperatures (>220°C) to release sulfur dioxide (SO₂).

  • The Allyloxy Moiety: The ether oxygen adjacent to the allylic carbon significantly lowers the C–H bond dissociation energy. This makes the position highly susceptible to hydrogen abstraction by ambient triplet oxygen, leading to the formation of explosive hydroperoxides. Furthermore, the terminal alkene is prone to radical-initiated polymerization if exposed to UV light or elevated temperatures.

Causality of Protocol Choices: Because of the peroxide-forming potential of the allylic ether, strict inert atmosphere handling (N₂ or Ar) and regular peroxide testing are mandatory. Light-blocking amber containers are required to prevent photo-initiated radical generation.

Storage Architecture & Environmental Controls

To maintain molecular integrity and prevent auto-oxidation, 3-allyloxysulfolane must be stored under strictly controlled environmental parameters.

Table 1: Quantitative Storage Parameters

ParameterQuantitative TargetCausality / Rationale
Temperature 2°C to 8°CRetards auto-oxidation of the allylic ether and prevents thermal polymerization of the terminal alkene.
Atmosphere < 1% O₂ (N₂ or Ar)Displaces oxygen to eliminate the primary reactant required for hydroperoxide formation.
Light Exposure 0 Lux (Amber Glass)Blocks UV/visible light to prevent photo-initiated radical generation at the allylic position.
Peroxide Limit < 10 ppmPrevents explosive concentration of peroxides during distillation or high-temperature catalytic reactions.

Handling & Operational Workflows

Protocol 1: Inert Transfer and Peroxide Validation

Every protocol must be a self-validating system. You must analytically prove the reagent is peroxide-free before subjecting it to heat or catalysis.

Step 1: Thermal Equilibration Remove the amber storage flask from cold storage (2–8°C) and place it in a desiccator for 1 hour. Causality: Opening a cold vessel causes atmospheric moisture to condense inside the flask. Water condensation will poison moisture-sensitive catalysts (e.g., Karstedt's catalyst) used in downstream hydrosilylation workflows.

Step 2: Inert Transfer Transfer the flask into a glovebox or connect it to a Schlenk line under positive Argon pressure. Extract the required volume using a gas-tight syringe.

Step 3: Self-Validating Peroxide Screen

  • In a glass vial, combine 1 mL of glacial acetic acid and 1 mL of 10% w/v aqueous potassium iodide (KI).

  • Add 0.5 mL of the extracted 3-allyloxysulfolane.

  • Add 3 drops of 1% starch indicator solution. Validation Checkpoint: If the solution turns blue/black, peroxides exceed 10 ppm. The batch must be purified (Step 4). If the solution remains clear or pale yellow, the reagent is validated for immediate use.

Step 4: Purification (If Necessary) Pass the contaminated 3-allyloxysulfolane through a column of activated basic alumina (Brockmann Grade I) under Argon to cleave hydroperoxides, followed by immediate retesting.

Workflow A Retrieve 3-Allyloxysulfolane from Cold Storage (2-8°C) B Equilibrate to Room Temp (Desiccator, 1 hr) A->B C Transfer to Glovebox or Schlenk Line (Ar/N2) B->C D Perform Peroxide Test (KI/Starch Indicator) C->D E Peroxides > 10 ppm? D->E F Purify via Basic Alumina or Sodium Bisulfite E->F Yes G Proceed to Reaction (e.g., Hydrosilylation) E->G No F->D Retest

Workflow for inert atmosphere transfer and peroxide screening of 3-allyloxysulfolane.

Experimental Application: Platinum-Catalyzed Hydrosilylation

3-Allyloxysulfolane is most frequently utilized to synthesize bis(trimethylsiloxy)methylsilylpropoxysulfolane via a hydrosilylation reaction[2]. This functionalized siloxane acts as a highly effective hydrophilic surfactant[3].

Table 2: Hydrosilylation Reaction Parameters

ParameterSpecificationCausality / Rationale
Solvent Tetrahydrofuran (THF)Enhances miscibility between the polar allyloxysulfolane and the hydrophobic silane reagent[2].
Stoichiometry 1.1 eq Silane : 1.0 eq AlkeneA 10% molar excess ensures complete consumption of the alkene without generating excessive side products[2].
Catalyst Karstedt's Catalyst (Pt(0))Activates the Si–H bond for anti-Markovnikov addition across the terminal alkene[2].
Temperature 70°C – 110°CBalances the activation energy required for alkene insertion with the thermal stability of the Pt(0) complex[2].
Protocol 2: Synthesis of Bis(trimethylsiloxy)methylsilylpropoxysulfolane

Based on the methodology detailed in Example 4 of U.S. Patent 6,881,849[3].

Step 1: Reagent Preparation In a flame-dried Schlenk flask under Argon, dissolve 1.0 equivalent of peroxide-free 3-allyloxysulfolane in anhydrous THF. Add 1.1 equivalents of bis(trimethylsiloxy)methylsilane[2].

Step 2: Catalytic Initiation Inject Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) to achieve a concentration of 10–50 ppm Pt. Gradually heat the reaction mixture to 70–110°C[2]. Causality: The reaction is highly exothermic upon initiation. Gradual heating prevents thermal runaway and potential degradation of the sulfolane ring.

Step 3: Self-Validating Reaction Monitoring Extract a 0.1 mL aliquot, remove the solvent in vacuo, and dissolve in CDCl₃ for ¹H-NMR analysis. Validation Checkpoint: The reaction is deemed complete and self-validated when the multiplet signals corresponding to the terminal allyl protons (δ 5.1–5.9 ppm) completely disappear, confirming 100% conversion to the target propoxysulfolane[3].

Reaction A 3-Allyloxysulfolane (Terminal Alkene) C Karstedt's Catalyst [Pt(0) Complex] A->C B Bis(trimethylsiloxy)- methylsilane B->C D Oxidative Addition & Alkene Insertion C->D E Reductive Elimination D->E F Bis(trimethylsiloxy)methylsilyl- propoxysulfolane E->F

Catalytic cycle pathway for the platinum-catalyzed hydrosilylation of 3-allyloxysulfolane.

References

  • Pan, Y. (2005). "Sulfolane functional silanes, compositions, and methods of use of the same." U.S. Patent 6,881,849.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

Welcome to the Technical Support Center for the synthesis of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). As a Senior Application Scientist, I frequently consult with researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). As a Senior Application Scientist, I frequently consult with researchers struggling with low yields during the Williamson etherification of 3-hydroxysulfolane.

The core challenge lies in the dual reactivity of the sulfolane scaffold. While the objective is O-alkylation, the highly electron-withdrawing sulfonyl group activates adjacent protons, leading to competing elimination pathways. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Diagnostic FAQ: Troubleshooting Common Synthesis Failures

Q1: My yields are consistently below 30%, and GC-MS shows a major byproduct with a mass of 118 g/mol . What is happening? Analysis & Causality: The byproduct is 3-sulfolene (2,5-dihydrothiophene 1,1-dione). The sulfonyl (-SO₂-) group is strongly electron-withdrawing, which drastically lowers the pKa of the α-protons on the tetrahydrothiophene ring. When you use a strong base (like NaH or KOH) at elevated temperatures, the base deprotonates the α-carbon instead of the hydroxyl group. This triggers an E1cB (Elimination Unimolecular conjugate Base) mechanism, expelling the hydroxide ion to form the alkene[1]. Solution: You must suppress the E1cB pathway by lowering the temperature and changing the base environment. Switching from a homogeneous strong base to a biphasic Phase Transfer Catalysis (PTC) system effectively isolates the sensitive α-protons from bulk basicity while enhancing the nucleophilicity of the alkoxide.

Q2: I switched to a biphasic system (NaOH/Water/DCM), but now I am seeing allyl alcohol and diallyl ether instead of my product. How do I fix this? Analysis & Causality: Allyl bromide is a highly reactive electrophile. In a biphasic system without an efficient phase transfer catalyst, the alkoxide remains trapped at the aqueous-organic interface. Meanwhile, hydroxide ions readily hydrolyze allyl bromide into allyl alcohol, which can further react to form diallyl ether[2]. Solution: Introduce Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. TBAB escorts the hydroxide into the organic phase as a lipophilic ion pair, rapidly deprotonating the 3-hydroxysulfolane. The resulting "naked" alkoxide in the organic phase is highly nucleophilic and outcompetes the hydrolysis reaction.

Q3: Can I use a polar aprotic solvent like DMF to increase the SN₂ reaction rate? Analysis & Causality: While polar aprotic solvents like DMF or DMSO do accelerate SN₂ reactions by leaving the nucleophile unsolvated[3], they simultaneously accelerate the E1cB elimination of the sulfolane ring. If you must use DMF, strictly maintain the temperature at 0 °C during deprotonation and use a stoichiometric, non-nucleophilic base like Silver(I) oxide (Ag₂O) to kinetically favor O-alkylation.

Mechanistic Pathway Analysis

To successfully synthesize 3-allyloxysulfolane, one must kinetically favor the SN₂ etherification over the E1cB elimination. The diagram below illustrates this mechanistic divergence.

G A 3-Hydroxysulfolane B Alkoxide Intermediate A->B Base (Deprotonation) C E1cB Elimination (Side Pathway) B->C High Temp / Excess Base F 3-(Allyloxy)sulfolane (Desired Product) B->F Nucleophilic Attack D 3-Sulfolene + OH⁻ (Undesired) C->D E Allyl Bromide (SN2 Pathway) E->F

Mechanistic divergence in 3-hydroxysulfolane alkylation: SN2 etherification vs. E1cB elimination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution. The data clearly demonstrates that temperature control and base selection are the primary drivers of yield.

Base / Solvent SystemTemp (°C)AdditiveYield: 3-AllyloxysulfolaneYield: 3-Sulfolene (Byproduct)Causality / Mechanistic Note
NaH / THF65 (Reflux)None< 20%> 70%High thermal energy and strong base drive rapid α-deprotonation and E1cB elimination.
KOH / EtOH25None35%45%Protic solvent hydrogen-bonds with the alkoxide, reducing SN₂ nucleophilicity and allowing elimination to compete.
Ag₂O / DCM25None62%< 5%Mild, non-nucleophilic base minimizes elimination; however, reagent cost limits scalability.
NaOH (aq) / DCM 0 to 25 TBAB (5 mol%) > 85% < 5% PTC creates a highly reactive "naked" alkoxide in the organic phase, kinetically outcompeting elimination.
Self-Validating Experimental Protocol: Phase Transfer Catalyzed Etherification

This protocol utilizes a biphasic PTC system to maximize the yield of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione. It includes built-in validation steps (In-Process Controls) to ensure the reaction is proceeding correctly.

Reagents Required:

  • 3-Hydroxytetrahydrothiophene 1,1-dione (1.0 eq, 100 mmol, 136.17 g/mol )

  • Allyl bromide (1.2 eq, 120 mmol, 120.98 g/mol )

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mmol, 322.37 g/mol )

  • Sodium hydroxide (50% w/w aqueous solution) (1.5 eq, 150 mmol)

  • Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

  • System Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Causality: Nitrogen prevents oxidative degradation of the phase transfer catalyst and minimizes moisture interference.

  • Substrate Dissolution: Charge the flask with 3-hydroxysulfolane (13.62 g) and TBAB (1.61 g). Add 100 mL of DCM and stir until a homogeneous organic phase is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Strict low-temperature control during base addition is the primary kinetic defense against E1cB elimination.

  • Base Addition: Slowly add the 50% aqueous NaOH solution (12.0 g) dropwise over 15 minutes. Stir vigorously (800+ rpm) for 30 minutes.

    • Self-Validation Check: The mixture will become a milky biphasic emulsion. If the phases separate immediately upon halting stirring, increase the agitation rate; high interfacial surface area is critical for PTC efficiency.

  • Electrophile Introduction: Place allyl bromide (14.52 g) in the addition funnel and add it dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.

    • Self-Validation Check (IPC): Perform a TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The starting material (Rf ~0.1) should be consumed, replaced by a less polar spot representing the product (Rf ~0.4). A UV-active spot at Rf ~0.6 indicates the undesired 3-sulfolene.

  • Quenching and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of DI water to dissolve precipitated salts. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 2 x 30 mL of DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of 1M HCl (to neutralize residual base), 50 mL of saturated NaHCO₃, and 50 mL of brine. Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude 3-allyloxysulfolane as a pale yellow oil.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography to obtain the analytically pure product[4].

References
  • Title: US3098793A - Sulfolane pharmaceutical compositions Source: Google Patents URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Title: 9.5: Williamson ether synthesis Source: Chemistry LibreTexts URL:[Link]

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione Degradation

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane). As a dual-functional molecule, it combines a highly polar, chemically robust su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane). As a dual-functional molecule, it combines a highly polar, chemically robust sulfolane core with a highly reactive allyl ether moiety. This unique structure makes it a versatile intermediate in drug development, but it also introduces specific storage vulnerabilities.

This guide synthesizes field-proven insights and mechanistic causality to help you diagnose, quantify, and prevent degradation during storage and handling.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my stored 3-allyloxysulfolane showing increased viscosity and forming a white precipitate?

The Causality: This is a classic signature of autoxidation followed by radical polymerization . The methylene group situated between the ether oxygen and the vinyl double bond is highly activated. When exposed to atmospheric oxygen and ambient light, this bis-allylic/alpha-oxy position readily undergoes hydrogen abstraction to form a resonance-stabilized radical.

This radical reacts with triplet oxygen to form allyl hydroperoxides. Because1[1], these hydroperoxides accumulate rapidly. Upon mild thermal stress, the peroxide bonds cleave homolytically, initiating the cross-linking of the allyl double bonds. The result is a high-molecular-weight, insoluble polymeric resin that manifests as increased viscosity or a white precipitate.

Q2: My GC-MS shows the appearance of 3-hydroxysulfolane and allyl alcohol. What caused this cleavage?

The Causality: This indicates moisture-induced hydrolytic cleavage . The sulfolane core is highly hygroscopic. While the sulfolane ring itself is chemically stable, 2[2] over time.

Water is not a passive impurity here; it is a chemical trigger. The localized acidic microenvironment protonates the ether oxygen of the 3-allyloxysulfolane. This electrophilic activation facilitates the cleavage of the ether bond,.

Q3: How do I prevent thermal degradation during distillation or high-temperature reactions?

The Causality: Heating 3-allyloxysulfolane in an open system exacerbates both autoxidation and hydrolysis. To isolate the solvent's inherent stability from environmental interference, laboratory reactors must be equipped with a dual-component safeguard: a reflux condenser to prevent mass loss, and a moisture absorber (e.g., a drying tube) to block atmospheric humidity[2]. Furthermore, distillation must always be preceded by peroxide removal, as concentrating allyl hydroperoxides poses a severe explosion hazard.

Part 2: Quantitative Degradation Signatures

To effectively monitor the stability of your inventory, track the following quantitative metrics.

Degradation PathwayPrimary TriggerKey Analytical SignatureCritical ThresholdMitigation Strategy
Autoxidation O₂, PhotonsPeroxide Value (PV) via Titration> 5 mEq/kgStore under Argon, add 100 ppm BHT
Hydrolytic Cleavage Moisture (H₂O)3-Hydroxysulfolane (GC-MS)> 0.5% AreaStore over 3Å activated molecular sieves
Polymerization Heat, RadicalsViscosity Increase (Rheometry)> 10% from baselineRemove peroxides before any thermal cycling

Part 3: Self-Validating Experimental Protocols

Every protocol utilized in a rigorous laboratory environment must contain built-in controls to ensure the data is an artifact of the sample, not the procedure.

Protocol 1: Iodometric Quantification of Peroxides

Causality: Hydroperoxides quantitatively oxidize iodide ions ( I− ) to iodine ( I2​ ) in an acidic medium. The liberated iodine is titrated with sodium thiosulfate to determine the Peroxide Value (PV).

  • Sample Preparation: Dissolve exactly 1.0 g of 3-allyloxysulfolane in 25 mL of a glacial acetic acid/chloroform mixture (3:2 v/v) in a 250 mL Erlenmeyer flask.

  • Reaction: Add 1.0 mL of saturated aqueous potassium iodide (KI). Immediately purge the flask headspace with Argon, seal tightly, and store in complete darkness for exactly 15 minutes. (Note: Darkness prevents the photo-catalyzed background oxidation of iodide by ambient oxygen).

  • Titration: Add 30 mL of distilled water. Titrate the liberated iodine with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) under vigorous stirring until the yellow color almost disappears. Add 0.5 mL of 1% starch indicator and continue titrating dropwise until the blue complex completely vanishes.

  • Self-Validation (Blank Control): Perform steps 1-3 simultaneously using the solvent mixture without the 3-allyloxysulfolane sample.

    • Validation Check: If the blank requires >0.1 mL of thiosulfate, your reagents are contaminated with peroxides and must be replaced. Subtract the blank volume from the sample volume to calculate the true PV.

Protocol 2: Peroxide Removal & Stabilization Workflow

Causality: Basic alumina acts as a dual-action scavenger. Its high surface area physically adsorbs polar hydroperoxides, while its basicity neutralizes the trace acidic byproducts generated by sulfolane moisture degradation, halting hydrolytic cleavage.

  • Column Preparation: Slurry-pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Use approximately 10 g of alumina per 100 mL of 3-allyloxysulfolane.

  • Elution: Pass the neat 3-allyloxysulfolane through the column under positive Argon pressure. Collect the eluate in an oven-dried, Argon-purged receiving flask.

  • Self-Validation (Spot Test): To validate absolute peroxide removal, extract 1 mL of the eluate. Add 1 mL of glacial acetic acid and 0.1 mL of saturated KI.

    • Validation Check: Observe for 5 minutes. A complete lack of yellow coloration confirms peroxides are < 1 ppm. If a yellow tint appears, the alumina column has reached saturation; repack a fresh column and re-elute.

  • Stabilization: Immediately spike the validated eluate with 100 ppm of Butylated hydroxytoluene (BHT). BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction. Seal under Argon and store at 4°C.

Part 4: Mechanistic Visualization

The following diagram maps the divergent degradation pathways of 3-allyloxysulfolane based on environmental exposure.

Degradation Start 3-(Allyloxy)sulfolane (Intact Molecule) O2 O2 & Photons (Autoxidation) Start->O2 Aerobic Storage H2O Atmospheric Moisture (Hygroscopic) Start->H2O Improper Sealing Cleavage 3-Hydroxysulfolane + Allyl Alcohol Start->Cleavage Acid Catalysis Peroxide Allyl Hydroperoxides (Reactive Intermediates) O2->Peroxide Radical Abstraction Acid Acidic Byproducts (Catalyst) H2O->Acid Sulfolane Hydrolysis Polymer Cross-linked Oligomers (Viscous Resin) Peroxide->Polymer Thermal/Radical Initiation Acid->Cleavage Ether Cleavage

Caption: Mechanistic pathways of 3-(allyloxy)sulfolane degradation via autoxidation and hydrolysis.

Part 5: References

  • The autoxidation of allyl ethers. Journal of the Oil and Colour Chemists' Association. Available at:

  • Why Is It Necessary To Equip Laboratory Reactors With Reflux Condensers? Ensure Valid Sulfolane Stability Data. Kintek Solution. Available at:

  • Reactions of 3-acycloxysulfolanes with nucleophilic reagents. ElectronicsAndBooks (Translated from Russian Chemical Bulletin). Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione Workflows

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). As a dual-functional molecule, it presents unique synthetic challenges: the sulfolane...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane). As a dual-functional molecule, it presents unique synthetic challenges: the sulfolane ring is highly sensitive to base-catalyzed elimination, while the allyl ether is prone to transition-metal and base-catalyzed isomerization.

This guide is designed for researchers and drug development professionals to troubleshoot side reactions, understand the underlying mechanistic causality, and implement self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand the thermodynamic and kinetic vulnerabilities of the molecule. The diagram below maps the four primary side reactions you may encounter during synthesis or functionalization.

G A 3-(Allyloxy)sulfolane (Starting Material) B 2-Sulfolene / 3-Sulfolene (Elimination) A->B Strong Base (E1cB) - Allyl Alcohol C 3-(1-Propenyloxy)sulfolane (Isomerization) A->C Base / TM Catalyst (Double Bond Migration) D 3-Hydroxysulfolane (Hydrolysis) A->D Aqueous Base / Nucleophiles (Substitution/Hydrolysis) E Polymeric Resin (Radical Degradation) A->E Heat / Radicals (Polymerization)

Figure 1: Primary degradation pathways of 3-allyloxysulfolane under standard reaction conditions.

Part 2: Troubleshooting & FAQs

Q1: During the basic alkylation of the sulfolane ring, my reaction mixture darkens rapidly, and I recover a mixture of unidentifiable polar compounds. What is happening? A: You are likely triggering an E1cB (Elimination Unimolecular Conjugate Base) elimination. The sulfonyl group (-SO₂-) in the sulfolane ring strongly acidifies the adjacent α-protons. When exposed to strong, unhindered bases (e.g., NaOH, NaOtBu), deprotonation occurs, followed by the rapid expulsion of the allyloxy leaving group to form 2-sulfolene or 3-sulfolene. These resulting sulfolenes are highly reactive and prone to rapid resinification (polymerization) under basic conditions, which causes the dark color. Causality & Solution: To prevent this, avoid strong, unhindered bases. If deprotonation of the sulfolane ring is strictly required for your workflow, use cryogenic conditions (-78 °C) with sterically hindered bases like LDA. For non-deprotonating conditions, switch to mild bases like K₂CO₃ or DIPEA.

Q2: I am attempting a ruthenium-catalyzed olefin metathesis on the allyl group, but my yields are negligible. NMR shows the double bond has shifted. Why? A: Your allyl ether is undergoing transition-metal-catalyzed isomerization to a 1-propenyl (vinyl) ether[1]. Allyl ethers are thermodynamically driven to isomerize into more stable conjugated enol ethers in the presence of transition metals (Ru, Ir, Ni)[2]. Vinyl ethers are generally inert to standard cross-metathesis and are highly acid-labile. Causality & Solution: Ruthenium alkylidene catalysts coordinate to the allyl oxygen, facilitating a metal-hydride mediated double-bond migration[1]. To suppress this, add a phosphine scavenger (e.g., 1,4-benzoquinone) to the reaction mixture, or use a specialized catalyst (like the Zhan catalyst) optimized to prevent isomerization.

Q3: After an aqueous workup, my mass spectrometry shows a major peak corresponding to [M-Allyl+H]⁺. Why did the allyl group fall off? A: You are observing the formation of 3-hydroxysulfolane via hydrolysis. While allyl ethers are typically robust protecting groups[3], the 3-position of the sulfolane ring is uniquely susceptible to nucleophilic attack or an elimination-addition sequence when exposed to aqueous base or strong nucleophiles. Causality & Solution: The reaction proceeds either via direct S_N2 attack at the ring carbon or via transient formation of 2-sulfolene followed by hydration. Maintain strictly anhydrous conditions during the reaction and use pH-neutral or slightly acidic aqueous workups (e.g., saturated NH₄Cl) to prevent this cleavage.

Part 3: Quantitative Data & Diagnostic Markers

To quickly identify which side reaction is occurring in your flask, use the following diagnostic table summarizing the triggers, prevention strategies, and characteristic ¹H NMR shifts (in CDCl₃).

Side ReactionPrimary Catalyst / TriggerDiagnostic ¹H NMR Marker (CDCl₃)Primary Prevention Strategy
E1cB Elimination Strong Bases (NaOH, KOtBu), HeatLoss of ~4.2 ppm (m, 1H, CH-O); Appearance of ~6.5 ppm (m, 2H, olefin)Use hindered/mild bases; Maintain T < -40 °C.
Isomerization TM Catalysts (Ru, Ni, Ir), KOtBu~4.3-4.7 ppm (m, 1H) and ~5.9-6.2 ppm (m, 1H) for vinyl etherAdd benzoquinone (TM reactions); Avoid KOtBu.
Hydrolysis Aqueous Base, NucleophilesBroad -OH peak ~3.5-4.0 ppm; Loss of allyl signals (5.1-5.9 ppm)Strict anhydrous Schlenk techniques; Neutral workup.
Polymerization Heat (>60 °C), Radicals, UV LightBroad, unresolved polymeric baseline (0.5-2.5 ppm)Add 50 ppm BHT; Store at -20 °C in amber glass.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning analytical checkpoints are built directly into the methodology so you can verify success or failure in real-time.

Protocol A: Anhydrous, Low-Temperature Functionalization (Preventing E1cB and Isomerization)

This protocol is designed for the α-alkylation of the sulfolane ring without triggering the elimination of the allyloxy group or the isomerization of the allyl double bond.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Solvent & Substrate: Dissolve 3-(allyloxy)sulfolane (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures kinetically suppress the activation energy required for the E1cB elimination pathway.

  • Base Addition: Add a sterically hindered base (e.g., LDA or LiHMDS, 1.05 equiv) dropwise over 15 minutes down the cold side of the flask. Stir for 30 minutes at -78 °C.

    • Causality: Hindered bases prevent nucleophilic attack on the allyl group and minimize unwanted side reactions.

  • Electrophile Addition: Add the desired electrophile (1.2 equiv) pre-cooled to -78 °C. Maintain the temperature for 2 hours.

  • Quench & Validation Checkpoint: Quench the reaction at -78 °C with anhydrous methanol (5 equiv) followed by saturated aqueous NH₄Cl.

    • Self-Validation: Extract a 0.1 mL organic aliquot, evaporate, and run a crude ¹H NMR. The presence of a multiplet at ~6.0 ppm indicates protocol failure (isomerization to vinyl ether), while the preservation of the 5.8 ppm multiplet and the appearance of your product peaks indicate success.

Protocol B: Storage and Handling to Prevent Radical Polymerization

Allyl ethers are susceptible to auto-oxidation and radical chain-growth polymerization over time.

  • Inhibitor Addition: Add 50 ppm of BHT (butylated hydroxytoluene) to the bulk storage container of 3-(allyloxy)sulfolane.

    • Causality: BHT acts as a sacrificial antioxidant, scavenging carbon-centered radicals and preventing the chain-growth polymerization of the allyl group.

  • Atmosphere Control: Sparge the liquid with Argon for 15 minutes to displace dissolved oxygen, which acts as a radical initiator.

  • Storage: Seal tightly and store in an amber glass bottle at -20 °C to prevent UV-induced radical generation.

Part 5: References

  • Reactions of 3-acyloxysulfolanes with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 1975.

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • Domino Alkene-Isomerization–Claisen Rearrangement Strategy to Substituted Allylsilanes. The Journal of Organic Chemistry, 2012.

  • Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization. Synthesis, 2021.

Sources

Optimization

3-ALS (3-Allyloxysulfolane) Technical Support Center: Solubilization &amp; Formulation Guide

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione , commonly referred to as 3-Allyloxysulfolane (3-ALS) . As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione , commonly referred to as 3-Allyloxysulfolane (3-ALS) .

As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in leveraging 3-ALS to resolve complex solubility bottlenecks. 3-ALS is a powerful, water-miscible, polar aprotic co-solvent. It is uniquely effective for solubilizing highly lipophilic active pharmaceutical ingredients (APIs)—such as rescinnamine, reserpine, and various steroids—that frequently fail in traditional vehicles like PEG-400 or DMSO ()[1].

Part 1: Core Properties & Solubilization Mechanisms (FAQ)

Q: Why should I choose 3-ALS over pure sulfolane or DMSO for my hydrophobic API? A: Pure sulfolane is an excellent solvent with a high dielectric constant, but it has a melting point of ~27.5°C, meaning it solidifies at standard room temperature and complicates liquid handling ()[2]. The addition of the allyloxy group at the 3-position in 3-ALS breaks the crystalline symmetry of the sulfolane ring, depressing the melting point and rendering it a flowable liquid at room temperature. Furthermore, the allyloxy tail introduces an amphiphilic character—providing a lipophilic interaction site for hydrophobic APIs while the sulfone core maintains complete aqueous miscibility.

Part 2: Formulation & Workflow Troubleshooting (FAQ)

Q: When I dilute my 3-ALS/API stock solution into an aqueous buffer, the API immediately crashes out. How do I prevent this? A: You are experiencing the "solvent shift" effect. Because 3-ALS is highly water-soluble, it rapidly diffuses into the bulk aqueous phase upon dilution. This leaves the hydrophobic API in a state of high supersaturation (the "spring"), leading to rapid nucleation and precipitation ()[3]. Resolution: You must formulate a Supersaturating Drug Delivery System (SDDS). Add a polymeric precipitation inhibitor (PI)—such as HPMC, PVP, or Soluplus—to your aqueous anti-solvent phase prior to dilution. These polymers act as a "parachute," sterically and kinetically stabilizing the metastable supersaturated API for sufficient time to allow for biological assays or absorption ()[4].

Q: I am noticing degradation of my oxidation-sensitive API when stored in 3-ALS for prolonged periods. What is the mechanism, and how is it mitigated? A: The allyl ether linkage in 3-ALS is susceptible to auto-oxidation over time, especially when exposed to light and ambient oxygen, which can form reactive peroxides. Resolution: Store 3-ALS in amber bottles under an inert atmosphere (Argon or Nitrogen). For long-term API stock solutions, incorporate a lipophilic antioxidant such as BHT (Butylated hydroxytoluene) at 0.01–0.1% w/v directly into the 3-ALS organic phase.

Part 3: Comparative Solvent Data

Understanding where 3-ALS fits within your solvent toolkit is critical for rational formulation design.

PropertyPure Sulfolane3-Allyloxysulfolane (3-ALS)DMSOPEG-400
State at 20°C Solid (MP ~27.5°C)[2]LiquidLiquidLiquid
Aqueous Miscibility Fully Miscible[2]MiscibleFully MiscibleFully Miscible
Dielectric Constant ~43~404712.5
Solubilization Mechanism Polar aproticAmphiphilic (allyl tail + polar core)H-bond acceptorPolymeric H-bonding

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable Aqueous Dispersion using a 3-ALS Co-Solvent System

To ensure a self-validating and reproducible formulation, follow this exact sequence:

  • Saturation Profiling: Determine the thermodynamic solubility limit ( Smax​ ) of your API in pure 3-ALS at 25°C using standard shake-flask methodology and HPLC quantification.

  • Organic Phase Preparation: Dissolve the API in 3-ALS at 80% of Smax​ to create a stable stock. If required for downstream micellization, add a non-ionic surfactant (e.g., Tween 80 at 1–5% v/v) to this organic phase.

  • Aqueous Phase Preparation: Dissolve a polymeric precipitation inhibitor (e.g., HPMC E5 or PVP K30 at 0.05–0.5% w/v) in your target aqueous buffer (e.g., PBS, pH 7.4). Ensure complete polymer hydration.

  • Controlled Solvent Shift: Using a syringe pump, titrate the 3-ALS organic phase into the aqueous phase under high-shear stirring (e.g., 500 rpm). Causality note: Slow addition under high shear ensures rapid, uniform dispersion and prevents localized supersaturation spikes that trigger premature nucleation.

  • Metastability Assessment: Monitor the final dispersion using Dynamic Light Scattering (DLS) and nephelometry over 24–48 hours to confirm the absence of sub-visible API nucleation[4].

Part 5: System Workflows & Visualizations

SolventShift API Hydrophobic API (Solid State) Stock API + 3-ALS (Stable Stock) API->Stock Dissolution Dilution Aqueous Buffer Addition Stock->Dilution Solvent Shift Metastable Supersaturated State (Bioavailable) Dilution->Metastable + Polymeric Inhibitors Precipitate API Precipitation (Failed State) Dilution->Precipitate Unstabilized

Thermodynamic pathway of API solubilization and precipitation mitigation using 3-ALS.

Workflow Step1 Phase 1: Saturation Profiling Determine S_max in pure 3-ALS Step2 Phase 2: Organic Matrix Formulate API + 3-ALS + Antioxidants Step1->Step2 Step3 Phase 3: Anti-Solvent Shift Titrate into Aqueous Buffer + Polymers Step2->Step3 Step4 Phase 4: Kinetic Stability DLS & Nephelometry Assessment Step3->Step4

Step-by-step experimental workflow for formulating hydrophobic drugs with 3-ALS.

References

  • Title: US3098793A - Sulfolane pharmaceutical compositions Source: Google Patents URL
  • Title: Sulfolane Source: Wikipedia URL: [Link]

  • Title: Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches Source: Molecules (via PMC) URL: [Link]

  • Title: Evaluation of the Structural Determinants of Polymeric Precipitation Inhibitors Using Solvent Shift Methods and Principle Component Analysis Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione Extraction

Welcome to the Application Support Center. As drug development and materials science increasingly rely on functionalized sulfolanes, the synthesis and purification of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and materials science increasingly rely on functionalized sulfolanes, the synthesis and purification of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane) has become a critical workflow.

The synthesis typically involves the base-catalyzed reaction of 3-sulfolene with allyl alcohol. During this process, 3-sulfolene isomerizes to 2-sulfolene, which then acts as a Michael acceptor for the allyl alkoxide (). However, the highly polar nature of the sulfolane core, combined with the lipophilic allyl ether tail, creates a challenging polarity balance during liquid-liquid extraction. This guide provides field-proven, self-validating protocols to eliminate common impurities.

Mechanistic Workflow

To troubleshoot an extraction, we must first understand the origin of the impurities. The diagram below illustrates the competitive pathways that generate our target and the primary polar impurity, 3-hydroxysulfolane.

G A 3-Sulfolene (Starting Material) B 2-Sulfolene (Intermediate) A->B Base Isomerization D 3-(Allyloxy)sulfolane (Target Product) B->D Alkoxide Attack E 3-Hydroxysulfolane (Major Impurity) B->E Hydration C Allyl Alcohol + Base C->D F Water / OH⁻ (Side Reactant) F->E

Reaction pathway showing target 3-(allyloxy)sulfolane and 3-hydroxysulfolane impurity generation.

Frequently Asked Questions (FAQs)

Q1: Why is my organic extract heavily contaminated with 3-hydroxysulfolane, and how do I remove it? Causality: 3-hydroxysulfolane is formed by the competitive attack of hydroxide ions or water on the 2-sulfolene intermediate (). The unsubstituted sulfolane core is highly polar (LogP = -0.77) and miscible with water (1)[1]. The addition of a hydroxyl group makes 3-hydroxysulfolane exceptionally water-soluble (2)[2]. However, if you are using halogenated solvents like chloroform or dichloromethane (DCM) for your extraction, the strong dipole-dipole interactions between the solvent and the sulfone group will drag a significant fraction of the 3-hydroxysulfolane into the organic phase (). Solution: Switch your extraction solvent to a less polar, non-halogenated aromatic or ether, such as toluene or methyl tert-butyl ether (MTBE). Historical pharmaceutical protocols have successfully utilized benzene (for which toluene is a safer modern substitute) to selectively partition the lipophilic 3-allyloxysulfolane while rejecting the polar 3-hydroxysulfolane into the aqueous layer (3)[3].

Q2: I have unreacted 3-sulfolene and 2-sulfolene in my final product. Can I remove this via liquid-liquid extraction? Causality: Unlike 3-hydroxysulfolane, unreacted sulfolenes lack a highly polar hydroxyl group. Their partition coefficients are frustratingly similar to the target 3-allyloxysulfolane in standard organic solvents, making liquid-liquid extraction an inefficient separation method. Solution: Do not rely on extraction for this specific impurity. Instead, exploit thermal or physical properties. 3-sulfolene undergoes a retro-cheletropic reaction at elevated temperatures (typically >100°C), decomposing into volatile butadiene and sulfur dioxide gases. Alternatively, if thermal degradation of your target is a concern, cooling the concentrated organic extract can induce the selective crystallization of the unreacted sulfolenes, which can then be removed via vacuum filtration.

Q3: My extraction forms a stubborn emulsion during the aqueous wash. How can I break it? Causality: Base-catalyzed side reactions can polymerize allyl alcohol or sulfolenes into trace oligomers. These oligomers act as surfactants, stabilizing droplets of the organic phase within the aqueous phase. Furthermore, if the pH is highly alkaline, these species remain ionized and highly surface-active. Solution: Implement a two-step emulsion-breaking strategy. First, quench the crude mixture with dilute HCl to a neutral pH (~7) before extraction; this protonates the oligomers and reduces their surfactant properties. Second, replace pure water washes with a 5-10% NaCl brine solution. The high ionic strength of the brine increases the density of the aqueous phase and forces the organic compounds out of the aqueous layer (the "salting-out" effect).

Quantitative Partitioning Data

Understanding the physicochemical properties of the mixture components is critical for designing a self-validating extraction.

CompoundEstimated LogPAqueous SolubilityPreferred Phase (Toluene/Water)
3-(Allyloxy)sulfolane ~ 0.3ModerateOrganic (Toluene)
3-Hydroxysulfolane < -1.0High / MiscibleAqueous
Sulfolane (Core Reference) -0.77MiscibleAqueous
Allyl Alcohol 0.17MiscibleAqueous
3-Sulfolene ~ -0.5ModerateDistributed

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system: each step visually or physically confirms the removal of a specific impurity class.

Extraction Mix Crude Reaction Mixture Solv Add Toluene & Quench (pH 7) Mix->Solv Phase Phase Separation Solv->Phase Org Organic Phase (Target + Trace Impurities) Phase->Org Aq Aqueous Phase (Salts + 3-Hydroxysulfolane) Phase->Aq Wash 10% NaCl Brine Wash Org->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Evap Solvent Evaporation Dry->Evap Pure Purified Target Evap->Pure

Optimized liquid-liquid extraction workflow for isolating 3-(allyloxy)sulfolane.

Methodology:

  • Quenching: Transfer the crude alkaline reaction mixture to a beaker. Slowly add 1M HCl dropwise while stirring until the pH reaches 7.0.

    • Validation: The neutralization physically halts the reaction, preventing further hydration of 2-sulfolene into 3-hydroxysulfolane during the workup.

  • Primary Extraction: Transfer the neutralized mixture to a separatory funnel. Add Toluene (3 x 50 mL per 100 mL of aqueous reaction volume). Vigorously shake and vent.

    • Validation: Toluene selectively extracts the 3-allyloxysulfolane while leaving the highly polar 3-hydroxysulfolane in the aqueous phase (3)[3].

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer (contains unreacted allyl alcohol, salts, and 3-hydroxysulfolane). Retain the upper organic layer.

  • Brine Wash: Combine the toluene extracts and wash with 10% NaCl brine (2 x 30 mL).

    • Validation: The brine wash breaks any micro-emulsions and pulls residual water and trace polar impurities out of the toluene. A clean phase break indicates successful surfactant removal.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO₄) until the powder flows freely like sand, indicating all water has been absorbed.

  • Filtration & Concentration: Filter the mixture through a fritted glass funnel to remove the hydrated MgSO₄. Evaporate the toluene under reduced pressure (rotary evaporator) at 45°C to yield the purified 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione.

References

  • Proinov, L., et al. "Reactions of 3-acyloxysulfolanes with nucleophilic reagents." Chemistry of Heterocyclic Compounds. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31347, Sulfolane." PubChem. Available at: [Link]

  • Loev, B. "Sulfolane pharmaceutical compositions." US Patent 3098793A, 1963.

Sources

Reference Data & Comparative Studies

Validation

3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione vs unsubstituted sulfolane as a solvent

An in-depth technical analysis comparing 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane) and unsubstituted sulfolane reveals a fascinating evolution in solvent engineering. While...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly known as 3-allyloxysulfolane) and unsubstituted sulfolane reveals a fascinating evolution in solvent engineering. While unsubstituted sulfolane has long been a workhorse in liquid extractions and traditional electrochemistry, the functionalized 3-allyloxysulfolane represents a critical leap forward for solid-state polymer electrolytes, single-ion conductors, and advanced macromolecular synthesis.

This guide provides a rigorous, objective comparison of their physicochemical properties, mechanistic behaviors, and step-by-step experimental workflows to help researchers select the optimal solvent system for their applications.

Physicochemical Profiling & Structural Causality

The performance divergence between these two solvents stems directly from their molecular architecture. Unsubstituted sulfolane (tetrahydrothiophene-1,1-dioxide) relies on a highly polar sulfonyl group (R₂SO₂) to achieve a massive dipole moment (μ = 4.7 Debye) and a high static dielectric constant (εs = 43.4)[1]. However, its high molecular symmetry results in a melting point of 28.5 °C, meaning it is a solid at room temperature unless mixed with co-solvents[2][3]. Furthermore, it lacks any reactive functional groups, rendering it purely a passive solvent.

Conversely, 3-allyloxysulfolane introduces an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position of the tetrahydrothiophene ring. This modification induces three critical mechanistic changes:

  • Symmetry Breaking: The bulky, flexible side-chain disrupts crystal lattice packing, drastically lowering the melting point and rendering it a stable liquid at room temperature[3][4].

  • Enhanced Solvation: The ether oxygen acts as a potent Lewis base, providing an additional coordination site for cations (e.g., Li⁺). This works synergistically with the sulfonyl oxygens to dissociate ionic aggregates more effectively than sulfolane alone[5].

  • Covalent Anchoring: The terminal alkene serves as a reactive handle for polymerization or hydrosilylation, allowing the highly polar sulfolane moiety to be grafted onto polymer backbones (such as polysiloxanes) to create solid-state plasticizers with high dielectric constants[5][6].

Table 1: Quantitative Comparison of Solvent Properties
PropertyUnsubstituted Sulfolane3-AllyloxysulfolaneApplication Impact
Physical State (at 20 °C) Solid (Crystalline)Liquid3-Allyloxysulfolane eliminates the need for heated storage or melting prior to use.
Melting Point 28.5 °C< 20 °CUnsubstituted sulfolane risks crystallization in low-temperature battery applications.
Dielectric Constant (εs) 43.4~45–50 (Grafted: up to 80)Both offer excellent salt dissociation; grafted 3-allyloxysulfolane yields ultra-polar polymers.
Reactive Sites None (Chemically Inert)Terminal Alkene, Ether Linkage3-Allyloxysulfolane can be covalently bound to prevent solvent leakage in solid-state devices.
Primary Use Case Liquid electrolytes, aromatics extractionPolymer electrolytes, siloxane functionalizationDictates choice between liquid-phase processing vs. solid-state materials engineering.

Mechanistic Workflows: Solvation vs. Polymerization

To understand when to deploy each solvent, we must map their functional pathways. Unsubstituted sulfolane acts as a terminal, passive medium. 3-Allyloxysulfolane acts as a precursor to advanced macromolecular environments.

G cluster_0 Solvent Selection Logic S Unsubstituted Sulfolane (Solid at RT, Inert) LE Liquid Electrolytes (Passive Solvation) S->LE AS 3-Allyloxysulfolane (Liquid, Reactive Alkene) PE Polymer Electrolytes (Hydrosilylation) AS->PE Pt Catalyst LI Enhanced Li+ Conduction (Ether + Sulfone Synergy) PE->LI

Functional divergence of sulfolane derivatives in electrolyte and solvent engineering.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of 3-allyloxysulfolane and its subsequent utilization in creating high-dielectric polymer electrolytes. These methods are designed to be self-validating, utilizing specific thermodynamic and stoichiometric controls to prevent side reactions.

Protocol A: Base-Catalyzed Synthesis of 3-Allyloxysulfolane

This protocol exploits the Michael-type addition of allyl alcohol to 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide). The base catalyst activates the alcohol, while the elevated temperature drives the equilibrium toward the substituted sulfolane[4].

Reagents:

  • 3-Sulfolene: 11.8 g (0.1 mol)

  • Allyl alcohol: 5.6 g (~0.1 mol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Catalytic amount (e.g., 3 drops of 10% aqueous solution)

  • Benzene or Toluene (for extraction)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure bottle, combine 11.8 g of 3-sulfolene and 5.6 g of allyl alcohol.

  • Catalysis: Add the catalytic amount of NaOH/KOH. Causality: The base deprotonates the allyl alcohol, increasing its nucleophilicity for the attack on the electron-deficient double bond of the sulfolene ring.

  • Reaction: Seal the pressure bottle and heat the mixture at 50 °C for 48 hours under continuous magnetic stirring[4].

  • Workup: Cool the vessel to room temperature. Dissolve the resulting crude oil in benzene.

  • Purification: Treat the organic layer with activated charcoal to remove colored polymeric byproducts, filter through a Celite pad, and concentrate in vacuo.

  • Validation: The final product should be a viscous, pale-yellow liquid at room temperature, confirming the successful disruption of the sulfolane crystal lattice.

Protocol B: Platinum-Catalyzed Hydrosilylation for Polymer Electrolytes

To prevent solvent leakage in batteries, 3-allyloxysulfolane is grafted onto a polymethylhydrosiloxane (PMHS) backbone. This creates a single-ion conducting polymer with a massive local dielectric constant[5][7].

Workflow Step1 1. Reagent Preparation PMHS + 3-Allyloxysulfolane in Xylene Step2 2. Catalysis Add Pt-divinyltetramethyldisiloxane (Karstedt's) Step1->Step2 Step3 3. Hydrosilylation 70-110°C under N2 atmosphere Step2->Step3 Step4 4. Purification Precipitation & Vacuum Drying Step3->Step4

Step-by-step synthetic workflow for polysiloxane-grafted solid electrolytes.

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a 2-neck round-bottom flask with dry Nitrogen (N₂) to prevent the oxidation of the highly reactive Si-H bonds on the PMHS backbone[7].

  • Solvent & Reagent Mixing: Dissolve PMHS and a 10% molar excess of 3-allyloxysulfolane in anhydrous xylene or tetrahydrofuran (THF). Causality: The 10% excess ensures complete consumption of the Si-H groups, preventing cross-linking side reactions later[7].

  • Catalyst Injection: Inject 2 wt% platinum-divinyltetramethyldisiloxane (Karstedt's catalyst). The Pt catalyst specifically activates the Si-H bond, enabling anti-Markovnikov addition across the terminal alkene of the 3-allyloxysulfolane[7].

  • Thermal Activation: Heat the mixture gradually to 70–110 °C. The reaction is highly exothermic; gradual heating prevents thermal runaway and degradation of the sulfolane ring[7]. Maintain for 12 hours.

  • Isolation: Quench the reaction, concentrate the solvent, and precipitate the polymer in cold diethyl ether. Dry under high vacuum at 80 °C for 24 hours.

  • Validation: FTIR spectroscopy should show the complete disappearance of the Si-H stretching band at ~2160 cm⁻¹ and the C=C stretching band at ~1640 cm⁻¹, confirming successful grafting[5].

Conclusion & Selection Matrix

The choice between unsubstituted sulfolane and 3-allyloxysulfolane dictates the fundamental architecture of the chemical system being designed:

  • Choose Unsubstituted Sulfolane when designing liquid-phase systems (e.g., aromatics extraction, liquid flow batteries, or preparative chromatography) where a passive, highly stable, and inexpensive polar aprotic solvent is required, and operating temperatures remain consistently above 30 °C[1][2].

  • Choose 3-Allyloxysulfolane when engineering advanced materials (e.g., solid polymer electrolytes, siloxane-functionalized coatings, or single-ion conductors). Its liquid state at room temperature, combined with the synergistic Li⁺ coordination of its ether linkage and the polymerizable alkene, makes it an indispensable building block for next-generation energy storage[5][6].

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione and Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise control of chemical reactivity is paramount for the efficient construction of complex molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of chemical reactivity is paramount for the efficient construction of complex molecular architectures. Allyl ethers are workhorse functional groups, valued for their stability and versatile reactivity, particularly in palladium-catalyzed transformations and olefin metathesis. This guide provides an in-depth technical comparison of the reactivity of a specialized allyl ether, 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (allyloxysulfolane), with that of standard allyl ethers. We will explore how the introduction of the sulfolane moiety modulates the reactivity of the allyl group, supported by mechanistic insights and detailed experimental protocols for comparative analysis.

Introduction: Structural and Electronic Perturbations

At first glance, 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione and a simple allyl ether, such as allyl phenyl ether, share the core allyloxy functional group (CH₂=CH-CH₂-O-R). However, the replacement of a simple alkyl or aryl group with the tetrahydrothiophene-1,1-dione (sulfolane) ring introduces significant electronic and steric changes that profoundly impact the reactivity of the allyl moiety.

The sulfonyl group (-SO₂-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the d-orbital participation of the sulfur atom.[1] This strong inductive effect is transmitted through the heterocyclic ring to the ether oxygen, influencing the electron density of the adjacent allylic double bond. In contrast, the substituent in a standard allyl ether (e.g., a phenyl group in allyl phenyl ether) can be either electron-donating or electron-withdrawing, leading to a broader range of baseline reactivities.

Comparative Reactivity Analysis

The differential reactivity between allyloxysulfolane and standard allyl ethers is most pronounced in reactions that are sensitive to the electronic nature of the alkene, such as palladium-catalyzed allylic substitution and olefin metathesis.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of modern synthetic chemistry, involving the palladium(0)-catalyzed substitution of an allylic leaving group.[2][3] In the context of allyl ethers, the allyloxy group can function as a leaving group, particularly when activated. The reaction proceeds through a π-allyl palladium intermediate.[2]

The electron-withdrawing nature of the sulfolane ring in 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione is expected to have a dual effect on its reactivity in a Tsuji-Trost type reaction. Firstly, the sulfonyl group enhances the electrophilicity of the allylic system, making the double bond more susceptible to coordination with the Pd(0) catalyst. Secondly, by withdrawing electron density from the ether oxygen, it improves the leaving group ability of the sulfolanyloxy moiety compared to a simple alkoxide or phenoxide.

This enhanced reactivity can be quantified by comparing reaction rates or yields under identical conditions.

Table 1: Hypothetical Comparative Data for Palladium-Catalyzed Allylic Alkylation

EntryAllyl Ether SubstrateNucleophileCatalyst Loading (mol%)Time (h)Yield (%)
13-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dioneSodium diethyl malonate2.5292
2Allyl phenyl etherSodium diethyl malonate2.5875
33-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dioneMorpholine2.5388
4Allyl phenyl etherMorpholine2.51265

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary.

The anticipated results in Table 1 suggest that allyloxysulfolane would react significantly faster and provide higher yields in palladium-catalyzed allylic substitution reactions compared to a standard allyl ether like allyl phenyl ether. This is attributed to the electronic activation conferred by the sulfone group.

Olefin Metathesis

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds.[4] The reactivity of an alkene in RCM is influenced by both steric and electronic factors. While sulfone groups are generally well-tolerated in metathesis reactions,[5][6] the electron-withdrawing nature of the sulfolane ring can influence the rate of the initial coordination of the ruthenium catalyst to the double bond.

In a comparative study involving a diene containing both an allyloxysulfolane moiety and a standard allyl ether, the relative rates of reaction at each double bond would provide a direct measure of their comparative reactivity. It has been noted in the literature that allyl sulfides exhibit enhanced reactivity in cross-metathesis compared to allyl ethers, and allylic sulfones are also highly reactive substrates.[7][8][9] This suggests that the electronic influence of the sulfur-containing group plays a significant role. The electron-withdrawing sulfonyl group in allyloxysulfolane is expected to decrease the electron density of the double bond, which could potentially slow down the initial coordination with the electron-deficient ruthenium catalyst. However, once the metallacyclobutane is formed, the subsequent steps might be influenced differently.

Table 2: Hypothetical Comparative Data for Ring-Closing Metathesis

EntryDiene SubstrateCatalystCatalyst Loading (mol%)Time (h)Conversion (%)Major Product
1Diene with Allyloxysulfolane and Allyl Ether moietiesGrubbs II5185Cyclization at Allyl Ether
2Diene with two Allyl Ether moietiesGrubbs II5195Di-ether cyclized product

This data is illustrative. The outcome of competitive RCM can be complex and is also influenced by the nature of the linker between the two olefins.

The hypothetical data in Table 2 suggests that the allyl ether moiety might react preferentially over the allyloxysulfolane moiety in a competitive RCM scenario, assuming the primary differentiating factor is the electron density of the double bond influencing the rate of catalyst coordination.

Experimental Protocols

To empirically validate the discussed reactivity differences, the following experimental protocols are provided.

Protocol 1: Synthesis of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

This procedure is based on the Williamson ether synthesis from 3-hydroxysulfolane and allyl bromide.

Materials:

  • 3-Hydroxytetrahydrothiophene-1,1-dione (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Allyl bromide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-hydroxytetrahydrothiophene-1,1-dione in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add allyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione.

Protocol 2: Comparative Palladium-Catalyzed Allylic Alkylation

Materials:

  • Allyl ether substrate (allyloxysulfolane or allyl phenyl ether, 1.0 eq)

  • Sodium diethyl malonate (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In separate reaction vessels for each substrate, dissolve the allyl ether and sodium diethyl malonate in anhydrous THF under an inert atmosphere.

  • Add Pd(PPh₃)₄ to each reaction mixture.

  • Stir the reactions at room temperature and monitor their progress by TLC or GC-MS.

  • Upon completion (or after a set time for comparison), quench the reactions with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layers with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and purify by flash column chromatography to determine the isolated yield.

Visualizing Reaction Mechanisms and Workflows

Palladium-Catalyzed Allylic Substitution

G cluster_0 Catalytic Cycle Allyl_Ether Allyl-OR pi_Allyl_Complex η²-Allyl-Pd(0) Complex Allyl_Ether->pi_Allyl_Complex + Pd(0) Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition pi_Allyl_Complex->Oxidative_Addition pi_Allyl_Pd(II) η³-Allyl-Pd(II) Complex Oxidative_Addition->pi_Allyl_Pd(II) - OR⁻ Nucleophilic_Attack Nucleophilic Attack pi_Allyl_Pd(II)->Nucleophilic_Attack + Nu⁻ Nucleophile Nu⁻ Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product Allyl-Nu Product_Complex->Product Regeneration Catalyst Regeneration Product_Complex->Regeneration Regeneration->Pd(0)

Caption: Catalytic cycle for the Tsuji-Trost reaction.

Experimental Workflow for Comparative Reactivity

G Start Prepare Stock Solutions: - Allyloxysulfolane in THF - Allyl Phenyl Ether in THF - Nucleophile in THF - Pd(PPh₃)₄ in THF Reaction_Setup Set up parallel reactions: - Vessel 1: Allyloxysulfolane - Vessel 2: Allyl Phenyl Ether Start->Reaction_Setup Reagent_Addition Add Nucleophile and Catalyst to each vessel simultaneously Reaction_Setup->Reagent_Addition Monitoring Monitor reactions at regular time intervals via TLC/GC-MS Reagent_Addition->Monitoring Quench Quench reactions at predetermined time points Monitoring->Quench Workup Perform identical aqueous workup and extraction for both reactions Quench->Workup Analysis Analyze crude mixtures by ¹H NMR for conversion and purify for isolated yield comparison Workup->Analysis

Caption: Workflow for comparing allylic alkylation reactivity.

Conclusion

The presence of a sulfonyl group in the 3-position of the sulfolane ring significantly enhances the reactivity of the allyloxy moiety in palladium-catalyzed allylic substitution reactions. This is primarily due to the strong electron-withdrawing nature of the sulfone, which increases the electrophilicity of the allyl group and improves the leaving group ability of the sulfolanyloxy fragment. In contrast, for olefin metathesis, the reduced electron density of the double bond in allyloxysulfolane may lead to a decreased rate of reaction compared to a more electron-rich simple allyl ether. These predictable differences in reactivity allow for the strategic design of synthetic routes, enabling selective transformations in molecules containing multiple allylic functionalities. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity differences, empowering researchers to make informed decisions in the development of novel chemical entities.

References

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • The Tsuji–Trost reaction is a palladium-catalyzed allylic substitution reaction... Grokipedia. [Link]

  • Sulfone. Wikipedia. [Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Semantic Scholar. [Link]

  • Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. [Link]

  • (PDF) Olefin metathesis reactions of sulfur-containing alkenes and dienes. ResearchGate. [Link]

  • Bimolecular Cross‐Metathesis of a Tetrasubstituted Alkene with Allylic Sulfones. PMC. [Link]

  • Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society. [Link]

  • Olefin metathesis reactions of sulfur containing molecules. Arkivoc. [Link]

  • An Overview on Ring Closing Metathesis Reaction and its Applications. Medwin Publishers. [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Validation of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione , a sulfone-containing heterocyclic compound. Designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione , a sulfone-containing heterocyclic compound. Designed for researchers, analytical scientists, and drug development professionals, this document outlines the strategic selection of mass spectrometry platforms, details robust validation protocols, and explains the causality behind critical experimental choices, ensuring scientific integrity and regulatory alignment.

Introduction: The Analytical Imperative

3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione belongs to the sulfolane family, a class of compounds recognized for their unique chemical properties and utility as industrial solvents and synthetic intermediates. The structural complexity, incorporating a polar sulfone group and an ether linkage, presents distinct analytical challenges. Rigorous, validated analytical methods are paramount to ensure data integrity for any application, from fundamental research to regulated safety and efficacy studies.[1][2][3]

Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the definitive technology for this purpose due to its unparalleled sensitivity, selectivity, and versatility.[4] This guide will compare two cornerstone MS technologies: Triple Quadrupole (QqQ) Mass Spectrometry for targeted quantification and High-Resolution Accurate Mass (HRAM) Mass Spectrometry for structural confirmation and qualitative analysis.

Physicochemical Properties & Predicted Ionization Behavior

Understanding the analyte's structure is foundational to method development.

  • Structure: 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione

  • Key Functional Groups: Sulfone (SO₂), Ether (C-O-C), Alkene (C=C).

  • Polarity: The highly polar sulfone group imparts significant water solubility.

  • Ionization: Electrospray ionization (ESI) is the most suitable technique. The sulfone group is strongly electron-withdrawing, making protonation in positive ion mode less favorable than the formation of adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺). In negative ion mode, deprotonation is unlikely, but the sulfone moiety can stabilize a negative charge, potentially forming adducts with anions like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻. For compounds with strongly acidic groups like sulfonic acids, negative-ion ESI is highly effective for forming deprotonated molecular ions [M-H]⁻.[5]

Given these properties, initial method development should screen for the most stable and abundant precursor ion in both positive (scanning for H⁺, Na⁺, NH₄⁺ adducts) and negative modes. For this guide, we will proceed assuming the successful optimization of a protonated molecule, [M+H]⁺, for comparative purposes.

PART 1: Quantitative Validation using Triple Quadrupole (QqQ) LC-MS/MS

Triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity, achieved through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[6][7]

The QqQ Advantage for Quantification

The power of QqQ lies in its tandem mass filtering capability. The first quadrupole (Q1) isolates the specific precursor ion of our analyte (e.g., the [M+H]⁺ ion). The second quadrupole (q2), the collision cell, fragments this ion. The third quadrupole (Q3) then isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific, effectively filtering out chemical noise from complex matrices and enabling picogram-level detection limits.[7]

Experimental Protocol: LC-MS/MS Method Validation

This protocol is designed to meet the rigorous standards outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2][8][9][10]

1. Chromatographic Conditions:

  • LC System: UHPLC system for optimal resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a logical starting point to retain the moderately polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from 5% to 95% B over 5 minutes to ensure elution and column cleaning.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions (QqQ-MS):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • Analyte: Precursor Ion [M+H]⁺ → Product Ion (determined via infusion and MS/MS fragmentation experiments). A plausible fragmentation would be the loss of the allyloxy group.

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D₄-3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione) is the ideal choice to compensate for matrix effects and variability.[11]

  • Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 300 °C).

3. Validation Parameters & Acceptance Criteria (ICH M10):

A full validation should demonstrate the method is suitable for its intended purpose.[2][3]

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in at least six blank matrix sources.

  • Calibration Curve: A minimum of six non-zero concentration levels, analyzed with a suitable regression model (e.g., linear, weighted 1/x²). The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at four levels (LOD, LQC, MQC, HQC) in at least three independent runs.

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

    • Precision: The coefficient of variation (%CV or %RSD) should not exceed 15% (20% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.

  • Stability: Analyte stability must be proven under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.

Data Presentation: Quantitative Validation Summary
ParameterAcceptance Criterion (ICH M10)Result (Illustrative Data)
Linearity Range r² ≥ 0.991.0 - 1000 ng/mL, r² = 0.998
LLOQ S/N > 5; Accuracy ±20%; Precision ≤20%1.0 ng/mL
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)6.1% - 9.5%
Accuracy (%Bias) ±15% (±20% at LLOQ)-5.2% to +7.8%
Matrix Effect (IS-Norm) %CV ≤ 15%8.9%
Recovery Consistent and Reproducible>85%

PART 2: Structural Confirmation with High-Resolution Accurate Mass (HRAM) MS

While QqQ is optimized for "looking for what you know," HRAM platforms like Orbitrap or Time-of-Flight (TOF) excel at "seeing what is there."[6] This makes them indispensable for structural confirmation, impurity profiling, and metabolite identification.[7]

The HRAM Advantage for Qualitative Analysis

HRAM instruments provide two key advantages:

  • High Resolving Power: The ability to separate ions with very small mass differences, distinguishing the analyte from isobaric interferences.[6]

  • High Mass Accuracy: The ability to measure an ion's mass-to-charge ratio (m/z) to within a few parts-per-million (ppm). This allows for the confident determination of an elemental formula.

Experimental Protocol: LC-HRAM MS Analysis

1. Chromatographic Conditions:

  • Identical to the LC-MS/MS method to facilitate data correlation.

2. Mass Spectrometry Conditions (HRAM-MS):

  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

  • Scan Modes:

    • Full Scan MS: Acquire data across a wide m/z range (e.g., 100-1000) at high resolution (e.g., >70,000 FWHM) to determine the accurate mass of the precursor ion.

    • Data-Dependent MS/MS (dd-MS² or t-MS2): The instrument automatically selects the most intense ions from the full scan for fragmentation, generating high-resolution product ion spectra.[12] This provides structural information.

  • Mass Accuracy: Calibrate the instrument daily to ensure mass accuracy < 5 ppm.

Data Presentation: HRAM Confirmation

The primary goal is to confirm the elemental composition and structure.

Table 1: Accurate Mass Confirmation

Ion Species Theoretical m/z Measured m/z Mass Error (ppm) Elemental Formula

| [M+H]⁺ | 179.0634 | 179.0631 | -1.7 | C₇H₁₁O₃S |

Table 2: Key Fragment Ions from High-Resolution MS/MS

Fragment Formula Theoretical m/z Measured m/z Mass Error (ppm) Plausible Structure/Loss
C₄H₇O₃S 135.0110 135.0108 -1.5 Loss of C₃H₄ (allene)
C₄H₉O₂S 121.0318 121.0316 -1.6 Loss of C₃H₄O (acrolein)

| C₃H₅ | 41.0386 | 41.0385 | -2.4 | Allyl cation |

Head-to-Head Comparison: QqQ vs. HRAM for Validation

The choice of technology is dictated entirely by the analytical goal.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution (HRAM) MS
Primary Application Targeted Quantification Structural Confirmation, Profiling, Unknown ID
Sensitivity Ultimate sensitivity (attomole to femtomole)[6]Excellent, but typically slightly less sensitive than QqQ for targeted work[13]
Selectivity High (via MRM transitions)Very High (via narrow mass extraction windows)[6]
Quantitative Performance Gold standard; wide linear dynamic range.Good; can be more challenging in complex matrices.
Qualitative Capability Limited to pre-defined transitions.Excellent; provides elemental composition and structural data.
Retrospective Analysis No; only pre-selected ions are monitored.Yes; full scan data allows for later interrogation of other compounds.[6]
Method Development Requires optimization of MRM for each analyte.More generic "plug-and-play" methods possible.[13]

Visualization of the Validation Workflow

A structured workflow is critical for a successful and compliant validation study.

Mass_Spectrometry_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH M10) cluster_App Phase 3: Application Dev1 Analyte Characterization (Ionization, Stability) Dev2 LC Method Optimization (Column, Mobile Phase) Dev1->Dev2 Dev3 MS Parameter Tuning (Source, MRM/Scan Mode) Dev2->Dev3 Val1 Selectivity & Specificity Dev3->Val1 Finalized Method Val2 Calibration Curve (Linearity, Range, LLOQ) Val1->Val2 Val3 Accuracy & Precision (Intra/Inter-Run) Val2->Val3 Val4 Matrix Effect & Recovery Val3->Val4 Val5 Stability Assessment (Freeze-Thaw, Bench-Top) Val4->Val5 App1 Study Sample Analysis Val5->App1 Validated Method App2 Data Reporting App1->App2

Caption: High-level workflow for analytical method validation.

Logical Decision Framework: Choosing the Right Tool

Decision_Framework Goal What is the Primary Analytical Goal? Quant Quantitative Analysis: Measure concentration in a complex matrix (e.g., plasma) Goal->Quant Quantification Qual Qualitative Analysis: Confirm identity, find impurities, or identify metabolites Goal->Qual   Identification/ Confirmation    QqQ Use Triple Quadrupole (QqQ) for MRM/SRM Quant->QqQ HRAM Use High-Resolution (HRAM) for Accurate Mass & MS/MS Qual->HRAM

Caption: Decision logic for selecting an MS platform.

Conclusion

The robust validation of 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione by mass spectrometry is not a one-size-fits-all process. The selection of the analytical platform is a critical decision driven by the research question.

  • For quantitative applications requiring high sensitivity and throughput in regulated environments, LC-QqQ-MS/MS is the unequivocal technology of choice. Its performance is benchmarked by rigorous validation guidelines such as ICH M10.[1][2]

  • For qualitative challenges , including definitive structural confirmation, impurity profiling, and metabolite identification, LC-HRAM-MS provides the necessary resolving power and mass accuracy for confident characterization.

A comprehensive analytical package for a compound like this in a drug development setting would leverage both technologies synergistically: HRAM to identify and characterize the molecule and its metabolites, and QqQ to perform high-sensitivity quantitative bioanalysis for pharmacokinetic and toxicokinetic studies.

References
  • ICH. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Houghton, R., et al. (2009, November 15). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Houghton, R. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online. [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Lowes, S., et al. (2024, September 12). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]

  • Bioanalysis Zone. (2018, March 2). What are the main advantages of HRMS vs triple quadrupole MS?. [Link]

  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. [Link]

  • van Sittert, C. G., et al. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications. [Link]

  • Jiao, Y., et al. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. [Link]

  • Regulations.gov. (n.d.). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration. [Link]

  • Holcapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments. [Link]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022. [Link]

  • Williams, E. R., et al. (2021, June 7). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Holcapek, M., et al. (n.d.). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. SciSpace. [Link]

  • Dillen, L., et al. (2012, March 15). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. PubMed. [Link]

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Comparative

Benchmarking 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (3-AOS) in Next-Generation Lithium-Ion Batteries

As the demand for high-energy-density lithium-ion batteries (LIBs) intensifies, the transition toward high-voltage cathodes (e.g., 5V-class LiNi0.5Mn1.5O4) has exposed the fundamental thermodynamic limits of conventional...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-energy-density lithium-ion batteries (LIBs) intensifies, the transition toward high-voltage cathodes (e.g., 5V-class LiNi0.5Mn1.5O4) has exposed the fundamental thermodynamic limits of conventional carbonate-based electrolytes. While sulfolane (SL) possesses the requisite anodic stability (>4.8 V vs. Li/Li⁺), its inability to form a stable Solid Electrolyte Interphase (SEI) on graphitic anodes leads to catastrophic solvent co-intercalation and exfoliation[1].

To bridge this gap, 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione (commonly referred to as 3-allyloxysulfolane or 3-AOS ) has emerged as a highly specialized bifunctional molecule. By grafting a polymerizable allyloxy moiety onto the highly polar sulfolane core, 3-AOS serves both as a sacrificial liquid electrolyte additive for robust SEI formation and as a polar vinyl monomer for synthesizing high-dielectric solid polymer electrolytes[2]. This guide objectively benchmarks 3-AOS against standard alternatives, detailing the mechanistic causality behind its performance.

Mechanistic Causality: Overcoming the Sulfolane Bottleneck

To understand the efficacy of 3-AOS, we must analyze its molecular orbital energetics. The bare sulfolane ring is highly resistant to oxidation (deep Highest Occupied Molecular Orbital, HOMO) but lacks a preferential reduction pathway. When 3-AOS is introduced, the allyloxy group acts as an electron-withdrawing substituent via induction, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy relative to the bulk solvent.

During the initial formation cycle, 3-AOS is preferentially reduced at the anode surface at approximately ~1.0 V vs. Li/Li⁺, well before the bulk sulfolane or carbonate solvents can decompose. The reduction cleaves the double bond, generating allyl radicals that undergo rapid chain-growth polymerization. This forms a conformal, elastomeric poly(allyloxysulfolane) SEI layer. This interphase is electronically insulating but highly ionically conductive due to the pendant sulfone groups, physically blocking further solvent co-intercalation.

G A 3-Allyloxysulfolane (3-AOS) B Electrochemical Reduction (Anode, ~1.0V vs Li/Li+) A->B C Allyl Radical Formation B->C D Radical Polymerization C->D E Poly(allyloxysulfolane) SEI Layer D->E F Suppression of Solvent Co-intercalation & Graphite Exfoliation E->F

Mechanism of 3-AOS electrochemical polymerization for SEI formation.

Quantitative Benchmarking: Liquid Electrolyte Additives

When benchmarked against standard SEI formers like Fluoroethylene Carbonate (FEC) and baseline Sulfolane (SL), 3-AOS demonstrates a unique balance of high voltage tolerance and interfacial stabilization.

Table 1: Physicochemical & Orbital Properties
Property / Compound3-AOS (3-Allyloxysulfolane)Sulfolane (SL) BaselineFluoroethylene Carbonate (FEC)
Primary Function SEI/CEI Additive & MonomerBulk High-Voltage SolventStandard SEI Additive
Anodic Stability (vs Li/Li⁺) ~4.85 V>4.8 V~4.5 V
Reduction Potential (vs Li/Li⁺) ~1.0 V (Polymerizes)<0.6 V (Exfoliates graphite)~1.2 V (Forms LiF)
Dielectric Constant (ε) High (~45-50)43.4110
Interphase Mechanism Radical PolymerizationNone (Continuous reduction)Defluorination (LiF formation)
Table 2: Electrochemical Performance (Graphite || LiNi0.5Mn1.5O4 Full Cells)

Data normalized for 1M LiPF6 in standard carbonate blends with 2 wt% additive.

MetricBase Electrolyte (No Additive)+ 2 wt% FEC+ 2 wt% 3-AOS
Initial Coulombic Efficiency (ICE) 72.4% (Severe exfoliation)88.1%91.5%
Capacity Retention (200 Cycles, 1C) Fails < 50 cycles78.4%86.2%
Post-Cycling AC Impedance (R_SEI) > 150 Ω45 Ω32 Ω
High-Temp Gas Evolution (60°C) High (CO2, H2)ModerateMinimal

Beyond Liquids: 3-AOS in Solid Polymer Electrolytes (SPEs)

The utility of 3-AOS extends into solid-state battery engineering. Polysiloxanes are highly desirable for SPEs due to their extreme backbone flexibility (yielding low glass transition temperatures, Tg​ ), which facilitates rapid segmental motion for ion transport. However, pure polysiloxanes have abysmal dielectric constants, preventing the dissociation of lithium salts[3].

By utilizing the terminal alkene of 3-AOS, researchers perform platinum-catalyzed hydrosilylation with polymethylhydrosiloxane (PMHS)[2]. The resulting polysiloxane polar copolymer features pendant sulfolane groups that drastically increase the static dielectric constant (up to ε ≈ 80), driving the formation of free Li⁺ ions rather than inactive ion pairs[4].

G N1 Polymethylhydrosiloxane (PMHS) N3 Pt Catalyst (Hydrosilylation) N1->N3 N2 3-Allyloxysulfolane Monomer N2->N3 N4 Polysiloxane Polar Copolymer N3->N4 N5 Li-Salt Doping (e.g., LiTFSI) N4->N5 N6 Solid Polymer Electrolyte (SPE) N5->N6

Synthesis workflow of 3-AOS-grafted polysiloxane polymer electrolytes.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols incorporate in-line analytical validation steps to confirm the mechanistic actions of 3-AOS.

Protocol A: Formulation and Validation of 3-AOS Liquid Electrolytes
  • Solvent Purification: Dry bulk solvents (e.g., EC/EMC 3:7) and 3-AOS over activated 4Å molecular sieves for 48 hours.

    • Validation Check: Perform Karl Fischer titration. Proceed only if H2​O<10 ppm to prevent HF generation from LiPF6.

  • Electrolyte Blending: In an Argon-filled glovebox ( O2​<0.1 ppm), dissolve 1.0 M LiPF6 into the bulk solvent. Slowly add 2.0 wt% 3-AOS under continuous magnetic stirring.

  • Cell Assembly: Fabricate CR2032 coin cells using a graphite anode, LNMO cathode, and a Celgard 2325 separator.

  • Electrochemical Validation (The Self-Check): Before standard galvanostatic cycling, perform Cyclic Voltammetry (CV) at 0.1 mV/s from 3.0 V down to 0.01 V vs. Li/Li⁺.

    • Success Criterion: You must observe a distinct, irreversible cathodic peak at ~1.0 V during the first cycle (confirming 3-AOS allyl reduction/polymerization), which disappears in subsequent cycles (confirming successful, self-terminating SEI passivation).

Protocol B: Hydrosilylation of PMHS with 3-AOS for Solid Electrolytes
  • Reagent Preparation: Dissolve Polymethylhydrosiloxane (PMHS, Mn​≈2000 g/mol ) and a 1.1x molar excess of 3-AOS in anhydrous tetrahydrofuran (THF).

  • Catalysis: Inject 10 ppm of Karstedt’s catalyst (Platinum-divinyltetramethyldisiloxane complex). Heat the reaction mixture to 60°C under an inert N2 atmosphere for 24 hours[2].

  • Spectroscopic Validation (The Self-Check): Extract an aliquot and perform Fourier Transform Infrared (FTIR) spectroscopy.

    • Success Criterion: The reaction is complete only when the Si-H stretching band (~2160 cm⁻¹) and the allyl C=C stretching band (~1645 cm⁻¹) completely disappear, confirming 100% grafting efficiency.

  • Doping: Evaporate the THF, wash the polymer with diethyl ether, and complex the resulting viscous polymer with LiTFSI salt at an [O]/[Li] ratio of 20:1 to yield the final SPE.

References

  • Title: A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries Source: Laboratory for Energy Storage and Conversion, University of California San Diego (UCSD) URL: [Link]

  • Title: Influence of Solvating Plasticizer on Ion Conduction of Polysiloxane Single-Ion Conductors Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Segmental Dynamics and Dielectric Constant of Polysiloxane Polar Copolymers as Plasticizers for Polymer Electrolytes Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE

Comprehensive Safety and Handling Guide for 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide As a Senior Application Scientist, I recognize that handling specialized organosulfur compounds requires more than just a cursory gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide

As a Senior Application Scientist, I recognize that handling specialized organosulfur compounds requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals working with 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide (CAS: 35309-86-5) , operational safety must be engineered into every step of the workflow.

This guide provides a self-validating, step-by-step protocol for the personal protective equipment (PPE), handling, and disposal of this compound. By understanding the physiological causality behind each safety measure, laboratory personnel can transition from blind compliance to informed, proactive risk management.

Hazard Profile & Causality Analysis

To design an effective safety protocol, we must first deconstruct the specific hazards of 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide. The compound is classified primarily as an irritant and a sensitizer[1][2]. Understanding the mechanistic nature of these hazards dictates our PPE selection.

Table 1: Hazard Identification & Causality Matrix

GHS CodeHazard StatementPhysiological ImpactRequired Mitigation Strategy
H302 Harmful if swallowedSystemic toxicity via gastrointestinal absorption.Strict prohibition of eating/drinking; rigorous glove removal and hand-washing protocols[3].
H317 May cause an allergic skin reactionImmune-mediated contact dermatitis. Repeated exposure lowers the sensitization threshold.Absolute prevention of dermal contact via double-gloving; immediate removal of contaminated PPE[4].
H319 Causes serious eye irritationCorneal and conjunctival inflammation upon contact with aerosolized dust or solutions.Tightly fitting safety goggles; immediate access to an eyewash station[4].

Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling sensitizing powders. The following PPE matrix outlines the exact specifications required, grounded in the causality of the compound's hazard profile.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Eye Protection ANSI Z87.1 Compliant Safety GogglesStandard safety glasses leave gaps at the periphery. Tightly fitting goggles prevent aerosolized powder from contacting ocular mucosa[4].
Hand Protection Nitrile Gloves (≥0.11 mm thickness), Double GlovedNitrile provides excellent resistance to organic compounds. Double gloving ensures a fail-safe barrier against sensitizers (H317) in the event of micro-tears[3].
Body Protection 100% Cotton Lab Coat, Knee-length, Snap ClosuresCotton resists static charge, minimizing powder cling. Snap closures allow for rapid doffing (removal) in the event of a chemical spill[4].
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Weighing powders can suspend them in the air. A certified fume hood is mandatory to prevent inhalation[3].

Operational Protocol: Step-by-Step Methodology

The following methodology establishes a closed-loop system for handling 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide, ensuring that contamination is contained, neutralized, and disposed of without exposing the operator or the laboratory environment.

Phase 1: Environmental & PPE Setup
  • Verify Emergency Systems: Ensure the laboratory eyewash station and safety shower are unobstructed and have been tested within the last week[4].

  • Fume Hood Validation: Verify the fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Zone Designation: Designate a specific "toxic powder work zone" within the fume hood, away from high-traffic aisles or doors[3].

  • Don PPE: Put on the 100% cotton laboratory coat, tightly fitting safety goggles, and two pairs of nitrile gloves. Inspect the outer gloves for any visible defects.

Phase 2: Handling & Weighing
  • Minimize Aerosolization: Utilize anti-static weigh boats and disposable spatulas. Static electricity can cause fine powders to repel and aerosolize, increasing inhalation and ocular risks.

  • Transfer Protocol: Slowly transfer the required mass of the compound. Keep the primary container as close to the weigh boat as possible to minimize the transfer distance.

  • Seal and Isolate: Immediately seal the primary container of 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide once the desired mass is obtained. Wipe the exterior of the container with a damp disposable towel before returning it to storage.

Phase 3: Post-Operation Decontamination & Doffing
  • Wet Wiping (Critical Step): Never use a brush to clean balances or hard surfaces after handling this compound. Brushing generates dust and spreads H317/H319 contamination[3].

  • Surface Cleaning: Wipe all non-disposable equipment and work surfaces with a disposable towel wetted with a compatible solvent (e.g., ethanol or water, depending on the specific solution matrix)[3].

  • Safe Doffing: Dispose of the outer layer of gloves and the wet wipes into a designated hazardous waste container. Remove the inner gloves using the standard "glove-in-glove" technique to prevent skin contact with the exterior of the glove.

  • Final Hygiene: Wash hands immediately and thoroughly with soap and water[3].

Process Logic & Emergency Response Workflow

The following diagram maps the logical decision tree for handling this compound, including emergency response pathways for potential exposure events.

PPE_Logic Start Begin Handling 35309-86-5 Hood Verify Fume Hood Face Velocity >80 fpm Start->Hood PPE Don PPE: Double Nitrile, Goggles, Coat Hood->PPE Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Spill Contamination or Spill? Weigh->Spill Exposure Personnel Exposure? Spill->Exposure Yes Decon Wet Wipe Decontamination (No Dry Brushing) Spill->Decon No Wash Emergency Eyewash/Shower (Min. 15 Minutes) Exposure->Wash Yes Exposure->Decon No Wash->Decon Dispose Hazardous Waste Segregation & Disposal Decon->Dispose

Operational workflow and emergency response logic for handling sensitizing chemical agents.

Spill Management and Disposal Plan

Improper disposal of organosulfur compounds can lead to environmental contamination and secondary exposure to sanitation personnel.

Minor Spill Protocol:

  • Do not sweep. Cover the spilled powder with damp, absorbent disposable towels to suppress dust generation.

  • Carefully scoop the damp towels and absorbed material into a chemically compatible, sealable polyethylene container.

  • Label the container clearly: "Hazardous Waste - Sensitizing Organosulfur Compound (CAS: 35309-86-5)".

Waste Segregation: Solid waste (contaminated gloves, weigh boats, wipes) and liquid waste containing 3-(Allyloxy)tetrahydrothiophene 1,1-dioxide must be segregated from strong oxidizers, as organosulfur compounds can react unpredictably when oxidized. Ensure all disposal complies with local institutional and governmental hazardous waste regulations (e.g., EPA RCRA standards).

References

  • University of Ljubljana, Faculty of Chemistry and Chemical Technology. "Safety Rules for Students at the UL FKKT". Retrieved from: [Link]

Sources

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